eIF4E-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H28ClF3N6O4S |
|---|---|
Molecular Weight |
697.1 g/mol |
IUPAC Name |
7-[5-chloro-2-[2-[5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxo-7-(trifluoromethyl)quinazolin-3-yl]ethoxy]phenyl]-5-methylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C33H28ClF3N6O4S/c1-17-12-21(30-28(39-17)23(16-48-30)32(45)46)20-13-19(34)4-5-26(20)47-11-10-43-18(2)40-25-14-24(33(35,36)37)29(22(15-38)27(25)31(43)44)42-8-6-41(3)7-9-42/h4-5,12-14,16H,6-11H2,1-3H3,(H,45,46) |
InChI Key |
DVOYANWINMPDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)C(=CS2)C(=O)O)C3=C(C=CC(=C3)Cl)OCCN4C(=NC5=C(C4=O)C(=C(C(=C5)C(F)(F)F)N6CCN(CC6)C)C#N)C |
Origin of Product |
United States |
Foundational & Exploratory
eIF4E-IN-1: A Technical Guide to its Mechanism of Action in Translational Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis, particularly for mRNAs encoding proteins involved in cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. eIF4E-IN-1, and its well-characterized analog 4EGI-1, are potent small-molecule inhibitors of cap-dependent translation. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition and Dual Functionality
This compound inhibits cap-dependent translation through a sophisticated allosteric mechanism.[1][2][3] Unlike competitive inhibitors that bind to the cap-binding pocket of eIF4E, this compound binds to a hydrophobic pocket on the dorsal surface of the protein.[1][2] This binding event induces a conformational change in eIF4E, which has a dual and profound impact on the assembly of the translation initiation complex.[4]
Firstly, the allosteric change disrupts the interaction between eIF4E and the scaffolding protein eIF4G.[1][2][4] The eIF4E-eIF4G interaction is essential for the recruitment of the 40S ribosomal subunit to the 5' end of mRNA, a rate-limiting step in cap-dependent translation. By preventing this association, this compound effectively halts the initiation of translation for a subset of mRNAs, particularly those with complex 5' untranslated regions (UTRs) that are highly dependent on the eIF4F complex (eIF4E, eIF4G, and eIF4A) for efficient translation. These often include mRNAs encoding oncoproteins and growth factors.[1][2]
Secondly, and remarkably, the binding of this compound to eIF4E stabilizes the interaction between eIF4E and the translational repressors, the 4E-binding proteins (4E-BPs).[4] In their hypophosphorylated state, 4E-BPs bind to the same site on eIF4E as eIF4G, acting as natural inhibitors of translation. By enhancing the affinity of 4E-BP1 for eIF4E, this compound further sequesters eIF4E in an inactive state, amplifying its inhibitory effect on cap-dependent translation.[4]
Signaling Pathway Perturbation by this compound
The following diagram illustrates the canonical cap-dependent translation initiation pathway and the points of intervention by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (and its analog 4EGI-1) from various in vitro and cellular assays.
Table 1: In Vitro Binding Affinity and Inhibitory Activity
| Compound | Assay Type | Target | Parameter | Value (µM) | Reference |
| 4EGI-1 | Fluorescence Quenching | eIF4E | Kd | 25 | [5] |
| 4EGI-1 (Z-isomer) | Fluorescence Quenching | eIF4E | Kd | 8.74 | |
| 4EGI-1 | Fluorescence Polarization | eIF4E/eIF4G peptide | IC50 | 16 ± 6 | [6] |
| 4EGI-1 (Z-isomer) | Fluorescence Polarization | eIF4E/eIF4G peptide | IC50 | 43.5 | |
| 4EGI-1 | Fluorescence Quenching | eIF4E/4E-BP144–87 complex | Kd | 24 | [4] |
Table 2: Cellular Activity - Anti-proliferative Effects
| Compound | Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| 4EGI-1 | A549 | Lung Cancer | IC50 | ~6 | [7] |
| 4EGI-1 | SKBR-3 | Breast Cancer | IC50 | ~30 | [5] |
| 4EGI-1 | MCF-7 | Breast Cancer | IC50 | ~30 | [5] |
| 4EGI-1 | MDA-MB-231 | Breast Cancer | IC50 | ~30 | [5] |
| 4EGI-1 | CRL-2813 | Melanoma | IC50 | 15.3 | [8] |
| (Z)-13a (analog) | CRL-2813 | Melanoma | IC50 | 12.0 | [8] |
| (E)-32a (analog) | CRL-2813 | Melanoma | IC50 | 7.5 | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction
This assay quantitatively measures the ability of this compound to disrupt the interaction between eIF4E and a fluorescently labeled peptide derived from eIF4G.
Experimental Workflow:
References
- 1. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of eIF4E in Cancer Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The eukaryotic translation initiation factor 4E (eIF4E) has emerged as a critical nexus in cancer development and progression. As the cap-binding component of the eIF4F complex, it serves as the rate-limiting step for the translation of a specific subset of mRNAs, many of which encode proteins integral to cell growth, proliferation, survival, angiogenesis, and metastasis. Its activity is tightly regulated by major oncogenic signaling pathways, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways. Overexpression and hyperactivation of eIF4E are common features across a wide spectrum of human cancers and are frequently associated with poor prognosis and resistance to therapy. Consequently, eIF4E represents a highly attractive and validated target for the development of novel anti-cancer therapeutics. This guide provides an in-depth technical overview of the role of eIF4E in oncology, including its regulation, downstream effects, and the methodologies used to investigate its function, aimed at facilitating further research and drug discovery efforts in this field.
The Central Role of eIF4E in Cap-Dependent Translation
Eukaryotic translation initiation is a complex process, with the recruitment of the ribosome to the mRNA being a key regulatory step. The majority of eukaryotic mRNAs possess a 7-methylguanosine (m7G) cap structure at their 5' end, which is recognized by eIF4E.[1] This interaction is the initial and rate-limiting step of cap-dependent translation.[2] eIF4E, along with the scaffolding protein eIF4G and the RNA helicase eIF4A, forms the eIF4F complex.[3] eIF4G serves as a bridge, connecting eIF4E (bound to the mRNA cap) and eIF4A to the 43S preinitiation complex, which contains the 40S ribosomal subunit.[3] The helicase activity of eIF4A then unwinds the secondary structure in the 5' untranslated region (UTR) of the mRNA, allowing the ribosome to scan for the start codon and initiate protein synthesis.[2]
While essential for the translation of most mRNAs, eIF4E activity is particularly critical for the efficient translation of "weak" mRNAs. These transcripts are characterized by long, complex, and highly structured 5' UTRs and often encode potent oncoproteins such as c-Myc, Cyclin D1, and VEGF.[3][4] In normal cells, the levels and activity of eIF4E are tightly controlled, thus limiting the translation of these oncogenic proteins. However, in cancer cells, the dysregulation of eIF4E leads to their preferential translation, thereby driving the malignant phenotype.[2]
Upstream Signaling Pathways Regulating eIF4E Activity
The activity of eIF4E is a convergence point for two of the most frequently dysregulated signaling pathways in human cancer: the PI3K/Akt/mTOR and the Ras/MEK/ERK pathways.[2]
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation. A key downstream effector of this pathway is the mTORC1 complex, which directly phosphorylates the eIF4E-binding proteins (4E-BPs).[5] In their hypophosphorylated state, 4E-BPs bind to the same dorsal surface of eIF4E that eIF4G interacts with, thereby competitively inhibiting the formation of the eIF4F complex and suppressing cap-dependent translation.[2] Upon phosphorylation by mTORC1, 4E-BPs undergo a conformational change and dissociate from eIF4E, liberating it to bind eIF4G and initiate translation.[5] In many cancers, activating mutations in PI3K or Akt, or loss of the tumor suppressor PTEN, lead to constitutive mTORC1 signaling, resulting in the hyperphosphorylation of 4E-BPs and sustained eIF4E activity.[2]
The Ras/MEK/ERK Pathway
The Ras/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates eIF4E. Downstream of this pathway are the MAP kinase-interacting kinases 1 and 2 (Mnk1/2).[3] Mnk1/2 are activated by ERK and p38 MAPK and subsequently phosphorylate eIF4E on Serine 209.[3][5] While the precise role of eIF4E phosphorylation is context-dependent, it has been shown to be essential for its full oncogenic potential.[2] Phosphorylation of eIF4E is implicated in promoting the translation of specific mRNAs involved in cell transformation, proliferation, apoptosis resistance, metastasis, and angiogenesis.[5] It has also been suggested to play a role in the nuclear export of certain mRNAs.[6]
Figure 1: Upstream signaling pathways regulating eIF4E activity.
Quantitative Data on eIF4E in Cancer
eIF4E Overexpression in Various Cancers
Numerous studies have documented the overexpression of eIF4E at the protein level in a wide range of human malignancies. While the fold-change varies between cancer types and individual tumors, a consistent trend of elevated eIF4E is observed.
| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |
| Breast Cancer | 2- to 10-fold | [2] |
| Prostate Cancer | Increased expression in advanced vs. benign | [2] |
| Head and Neck Cancer | Gene amplification observed | [2] |
| Lung Cancer | Significantly higher in NSCLC | [3] |
| Colon Cancer | Frequently overexpressed | [3] |
| Bladder Cancer | Associated with tumor progression | [3] |
| Leukemia & Lymphoma | Commonly elevated | [3] |
Prognostic Significance of eIF4E Expression
High levels of eIF4E expression, as well as the phosphorylation status of eIF4E and 4E-BP1, have been consistently linked to poor patient outcomes.
| Cancer Type | Prognostic Finding | Hazard Ratio (HR) [95% CI] | Reference |
| Breast Cancer | Worse breast cancer-specific survival | 1.99 [1.32-3.00] | [7] |
| Breast Cancer (Anthracycline-treated) | Worse outcome | 3.34 [1.72-6.48] | [7] |
| Hepatocellular Carcinoma | Independent indicator for overall survival | 2.015 [1.023-3.966] | [8] |
| Hepatocellular Carcinoma | Independent indicator for disease-free survival | 2.666 [1.333-5.334] | [8] |
| Node-Negative Breast Cancer | Increased risk of recurrence | 2-fold increase | [2] |
| Node-Negative Breast Cancer | Increased risk of death | 4-fold increase | [2] |
Preclinical Efficacy of eIF4E Inhibitors
The therapeutic targeting of eIF4E has shown promise in preclinical cancer models. Various strategies, including antisense oligonucleotides (ASOs) and small molecule inhibitors, have demonstrated anti-tumor activity.
| Inhibitor Type | Cancer Model | Efficacy | Reference |
| eIF4E ASO | Human tumor xenografts | Significant tumor growth inhibition | [9] |
| eIF4E ASO (25 mg/kg) | Tumor xenograft model | Significant inhibition of tumor growth | [2] |
| RBX-eIF4Ei (oral inhibitor) | BRAFmut CRC, BRAFmut melanoma, ER+ breast cancer | Significant tumor growth inhibition | [10][11] |
| 4EGI-1 (eIF4E/eIF4G interaction inhibitor) | Breast and melanoma xenografts | Strong inhibition of tumor growth | [12] |
| #1181 (ternary complex inhibitor) | Breast and melanoma xenografts | Strong inhibition of tumor growth | [12] |
Downstream Effectors of eIF4E-Mediated Translation
eIF4E selectively enhances the translation of a cohort of mRNAs that are critical for the hallmarks of cancer.
| Downstream Target | Function in Cancer | Reference |
| c-Myc | Transcription factor promoting cell cycle progression and proliferation | [3] |
| Cyclin D1 | Key regulator of the G1/S phase transition in the cell cycle | [3] |
| VEGF | Potent pro-angiogenic factor | [3] |
| Survivin | Inhibitor of apoptosis | [3] |
| Bcl-2 | Anti-apoptotic protein | [3] |
| Mcl-1 | Anti-apoptotic protein | [3] |
| FGF2 | Pro-angiogenic and mitogenic factor | [3] |
| MMP-9 | Matrix metalloproteinase involved in invasion and metastasis | [3] |
| Snail | Transcription factor promoting epithelial-to-mesenchymal transition (EMT) | [13] |
| ODC1 | Ornithine decarboxylase, involved in polyamine synthesis and cell growth | [10] |
Nuclear Functions of eIF4E in mRNA Export
Beyond its well-established role in cytoplasmic translation, eIF4E also has important nuclear functions. It is involved in the nuclear export of a specific subset of mRNAs, including many that encode growth-promoting proteins like cyclin D1.[6] This process is dependent on eIF4E's cap-binding ability and involves the CRM1/XPO1 export pathway.[14] eIF4E's role in mRNA export adds another layer to its oncogenic activity by controlling the availability of specific transcripts in the cytoplasm for translation.[15]
Experimental Protocols for Studying eIF4E
Polysome Profiling for Assessing Translational Activity
Polysome profiling is a technique used to separate mRNAs based on the number of bound ribosomes, providing a snapshot of the translational status of individual mRNAs.
Methodology:
-
Cell Lysis: Cells are treated with cycloheximide to arrest translation and then lysed in a buffer containing detergents and RNase inhibitors.
-
Sucrose Gradient Ultracentrifugation: The cell lysate is layered onto a linear sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates cellular components based on their size and density.
-
Fractionation: The gradient is then fractionated, and the absorbance at 254 nm is continuously monitored to generate a polysome profile. The profile shows peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes (mRNAs with multiple ribosomes).
-
RNA Extraction: RNA is extracted from each fraction.
-
Analysis: The distribution of a specific mRNA across the gradient is analyzed by quantitative PCR (qPCR) or genome-wide by microarray or RNA sequencing (Polysome-seq). An increase in the proportion of an mRNA in the heavier polysome fractions indicates enhanced translation.
Figure 2: Experimental workflow for polysome profiling.
Cap-Binding Assay
This assay measures the ability of eIF4E to bind to the m7G cap.
Methodology (In Vitro):
-
Reagents: Purified recombinant eIF4E protein, m7GTP-Sepharose beads (or other cap analog-conjugated resin), and cell lysates or in vitro translated proteins.
-
Binding: Incubate the purified eIF4E or cell lysate with the m7GTP-Sepharose beads to allow cap-binding proteins to associate with the resin.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a high concentration of free m7GTP or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-eIF4E antibody. The presence of eIF4E in the eluate confirms its cap-binding activity. This assay can be adapted to a competitive format to screen for inhibitors that disrupt the eIF4E-cap interaction.[16]
Western Blotting for Phosphorylated eIF4E and 4E-BP1
This technique is used to detect the phosphorylation status of eIF4E and 4E-BP1, which is indicative of their activity.
Methodology:
-
Protein Extraction: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209) or phosphorylated 4E-BP1 (e.g., Thr37/46).[17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the band corresponds to the level of the phosphorylated protein. Total protein levels should also be measured as a loading control.
Cellular Transformation Assay (Soft Agar Assay)
This assay measures anchorage-independent growth, a hallmark of cancer cells, and can be used to assess the transforming potential of eIF4E.
Methodology:
-
Prepare Agar Layers: Prepare a bottom layer of 0.5-0.7% agar in a culture dish.
-
Cell Suspension: Resuspend the cells to be tested (e.g., fibroblasts overexpressing eIF4E) in a low-melting-point top agar (0.3-0.4%).
-
Plating: Overlay the cell-containing top agar onto the solidified bottom agar layer.
-
Incubation: Incubate the plates for 2-4 weeks, feeding the cells periodically with culture medium.
-
Colony Staining and Counting: Stain the colonies with a dye such as crystal violet and count the number and size of the colonies. An increase in the number and size of colonies indicates enhanced transforming activity.
Figure 3: Experimental workflow to study eIF4E phosphorylation in metastasis.
Therapeutic Targeting of eIF4E
Given its central role in cancer, eIF4E is a prime target for therapeutic intervention. Several strategies are being explored:
-
Inhibition of Upstream Pathways: Inhibitors of PI3K, Akt, mTOR, and MEK can indirectly reduce eIF4E activity. However, the complexity and feedback loops within these pathways can limit their efficacy.[2]
-
Direct eIF4E Inhibition:
-
Inhibition of eIF4E Phosphorylation: Mnk inhibitors that block the phosphorylation of eIF4E at Ser209 are being investigated as a therapeutic strategy.[2]
Conclusion
The eukaryotic translation initiation factor 4E stands as a pivotal oncogene, acting as a bottleneck for the expression of a panoply of proteins that drive cancer initiation and progression. Its dysregulation is a common theme in human malignancies, and its activity is intricately linked to major oncogenic signaling pathways. The wealth of data supporting its role in cancer, coupled with the development of sophisticated tools to study its function, has positioned eIF4E as a compelling target for the next generation of cancer therapies. A thorough understanding of its complex biology, as outlined in this guide, is paramount for the successful development of effective eIF4E-targeted treatments.
References
- 1. The Cap-Binding Complex CBC and the Eukaryotic Translation Factor eIF4E: Co-Conspirators in Cap-Dependent RNA Maturation and Translation [mdpi.com]
- 2. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 4. Translational Regulation by eIFs and RNA Modifications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eukaryotic translation initiation factor 4E (eIF4E) expression is associated with breast cancer tumor phenotype and predicts survival after anthracycline chemotherapy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prognostic significance of eukaryotic initiation factor 4E in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. abstract-682-development-of-novel-eif4e-inhibitors-to-potently-and-selectively-suppress-tumor-growth-across-multiple-indications - Ask this paper | Bohrium [bohrium.com]
- 12. Tumor suppression by small molecule inhibitors of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Cap-binding Proteins in Human Cells Exposed to Physiological Oxygen Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Phospho-eIF4E (Ser209) Antibody (#9741) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
eIF4E-IN-1: A Selective Allosteric Inhibitor of the eIF4E/eIF4G Interaction
This technical guide provides an in-depth overview of eIF4E-IN-1, a small molecule inhibitor that selectively targets the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of targeting cap-dependent translation.
Introduction to eIF4E and Cap-Dependent Translation
Eukaryotic translation initiation is a critical, rate-limiting step in protein synthesis. The majority of eukaryotic mRNAs are translated via a cap-dependent mechanism, which is initiated by the binding of the eIF4F complex to the 5' m7GpppN cap structure of the mRNA.[1][2] The eIF4F complex consists of three key proteins:
-
eIF4G: A large scaffolding protein that recruits the 40S ribosomal subunit via its interaction with eIF3.[3][4]
-
eIF4A: An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of the mRNA.[1][4]
The interaction between eIF4E and eIF4G is a crucial node for the regulation of translation. This interaction is competitively inhibited by the eIF4E-binding proteins (4E-BPs).[3][5] Signaling pathways, such as the PI3K/Akt/mTOR pathway, regulate the phosphorylation of 4E-BPs.[4][6][7] When hypophosphorylated, 4E-BPs bind to eIF4E, preventing its interaction with eIF4G and thereby inhibiting cap-dependent translation.[3][8] Conversely, hyperphosphorylation of 4E-BPs by mTORC1 leads to their dissociation from eIF4E, allowing the formation of the active eIF4F complex and the initiation of translation.[5][9]
In many cancers, signaling pathways that promote cell growth and proliferation are hyperactivated, leading to increased eIF4E activity and a subsequent upregulation of the translation of mRNAs encoding oncoproteins and growth factors.[4][6] Therefore, inhibiting the eIF4E/eIF4G interaction presents a promising therapeutic strategy for cancer.[10][11]
This compound (4EGI-1): Mechanism of Action
This compound, also known as 4EGI-1, was identified as a small molecule inhibitor of the eIF4E/eIF4G interaction.[12] It operates through an allosteric mechanism, binding to a hydrophobic pocket on eIF4E that is distant from the eIF4G binding site.[10] This binding induces a conformational change in eIF4E that disrupts its interaction with eIF4G.[10] Interestingly, while this compound inhibits the eIF4E/eIF4G interaction, it has been shown to enhance the binding of 4E-BP1 to eIF4E.[5][12] This dual activity makes it a potent inhibitor of cap-dependent translation.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs.
Table 1: Inhibition of eIF4E/eIF4G Interaction and Binding Affinity
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| 4EGI-1 | Fluorescence Polarization | eIF4E/eIF4G peptide | IC50 = 57 ± 1 μM | [13] |
| (E)-29a (rigidified mimetic) | Fluorescence Polarization | eIF4E/eIF4G peptide | IC50 = ~5 μM | [14] |
| Aptamer 1 | Surface Plasmon Resonance | eIF4E | Kd = 11.2 nM | [15] |
Table 2: Cellular Activity of this compound Analogs
| Compound | Cell Line | Assay Type | IC50 | Reference |
| (Z)-13a | CRL-2813 (Melanoma) | SRB cell proliferation | 12.0 μM | [14] |
| (Z)-23a | CRL-2813 (Melanoma) | SRB cell proliferation | 12.3 μM | [14] |
| (E)-32a | CRL-2813 (Melanoma) | SRB cell proliferation | 7.5 μM | [14] |
| (E)-32b | CRL-2813 (Melanoma) | SRB cell proliferation | 11.2 μM | [14] |
| (Z)-1 | CRL-2813 (Melanoma) | SRB cell proliferation | 15.3 μM | [14] |
| (Z)-1 | CRL-2351 (Breast) | SRB cell proliferation | > 20 μM | [14] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Fluorescence Polarization (FP) Assay
This assay is used to measure the disruption of the eIF4E/eIF4G interaction in a high-throughput format.[13][16]
Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[17] A small, fluorescently labeled peptide (derived from eIF4G) will tumble rapidly, resulting in a low polarization value. When this peptide binds to the much larger eIF4E protein, its tumbling slows down, leading to a high polarization value. An inhibitor that disrupts this interaction will cause the peptide to be displaced from eIF4E, resulting in a decrease in the polarization signal.[17]
Protocol:
-
Reagents:
-
Purified recombinant human eIF4E protein.
-
A fluorescently labeled peptide corresponding to the eIF4E-binding domain of eIF4G (e.g., fluorescein-labeled).
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add eIF4E protein and the fluorescently labeled eIF4G peptide to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.[18]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[18][19]
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[20][21]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[21][22] One molecule (the ligand, e.g., eIF4E) is immobilized on the sensor surface. A solution containing the other molecule (the analyte, e.g., this compound or a binding partner like 4E-BP1) is flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which leads to a change in the refractive index, measured in resonance units (RU).[21][22]
Protocol:
-
Immobilization:
-
Covalently immobilize purified recombinant eIF4E onto a sensor chip (e.g., a CM5 dextran chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (e.g., this compound, eIF4G peptide, or 4E-BP1) over the sensor surface.[23]
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (sensorgram).
-
-
Data Analysis:
Cap-Affinity Chromatography (m7GTP Pulldown Assay)
This assay assesses the effect of an inhibitor on the formation of the eIF4F complex in a cellular context.[14]
Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., human cancer cell lines) with the test compound (e.g., this compound) or a vehicle control for a specified time (e.g., 3 hours).[14]
-
-
Cell Lysis:
-
Harvest the cells and prepare a whole-cell lysate.
-
-
Pulldown:
-
Incubate the cell lysate with m7GTP-agarose beads. eIF4E will bind to the m7GTP cap analog on the beads, pulling down any associated proteins (like eIF4G and 4E-BP1).
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Perform immunoblotting with specific antibodies against eIF4E, eIF4G, and 4E-BP1 to detect the amount of each protein in the pulldown fraction.[14]
-
-
Analysis:
-
Compare the amount of eIF4G and 4E-BP1 co-precipitated with eIF4E in the treated versus control samples. A successful inhibitor will decrease the amount of eIF4G and may increase the amount of 4E-BP1 bound to eIF4E.[14]
-
Cellular Proliferation Assay (e.g., Sulforhodamine B Assay)
This assay measures the effect of the inhibitor on the growth of cancer cells.[11][14]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.[11]
-
-
Treatment:
-
Treat the cells with a range of concentrations of the test compound.[11]
-
-
Incubation:
-
Incubate the cells for a period of time (e.g., 3 days).[11]
-
-
Staining:
-
Fix the cells and stain them with Sulforhodamine B (SRB), a dye that binds to total cellular protein.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) to quantify the total protein content, which is proportional to the number of viable cells.
-
-
Analysis:
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
The following diagrams illustrate the eIF4E signaling pathway and a general workflow for validating eIF4E inhibitors.
Caption: The eIF4E signaling pathway and the mechanism of this compound.
References
- 1. EIF4E - Wikipedia [en.wikipedia.org]
- 2. Eukaryotic Translation Initiation Factor 4E Availability Controls the Switch between Cap-Dependent and Internal Ribosomal Entry Site-Mediated Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders [frontiersin.org]
- 4. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Homeostasis: Eukaryotic Translation Initiation Factor 4E Control of 4E-Binding Protein 1 and p70 S6 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. rsc.org [rsc.org]
- 19. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 20. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Binding preference of eIF4E for 4E-binding protein isoform and function of eIF4E N-terminal flexible region for interaction, studied by SPR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Effects of eIF4E-IN-1 on Oncogenic Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis and is frequently dysregulated in a wide array of human cancers. Its role as the rate-limiting component of the eIF4F complex, which mediates the initiation of cap-dependent translation, makes it a prime therapeutic target. Overexpression or hyperactivation of eIF4E leads to the preferential translation of a subset of mRNAs, termed "weak" mRNAs, that are characterized by long, structured 5' untranslated regions (5' UTRs). These mRNAs often encode for potent oncoproteins that drive cell growth, proliferation, survival, and angiogenesis. eIF4E-IN-1, a small molecule inhibitor, disrupts the crucial interaction between eIF4E and the scaffolding protein eIF4G, thereby attenuating the formation of the active eIF4F complex. This guide provides an in-depth technical overview of the downstream effects of this compound on oncogenic protein synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action of this compound
This compound is an analog of the well-characterized eIF4E/eIF4G interaction inhibitor, 4EGI-1. It functions as an allosteric inhibitor.[1] Instead of directly competing with eIF4G for the binding site on eIF4E, this compound binds to a hydrophobic pocket on the dorsal surface of eIF4E.[1] This binding event induces a conformational change in eIF4E that prevents its effective interaction with eIF4G, a necessary step for the assembly of the eIF4F translation initiation complex.[1]
Notably, the binding of this compound does not impede the interaction of eIF4E with the translational repressors, the 4E-binding proteins (4E-BPs). In fact, some evidence suggests that it may even stabilize this interaction, further sequestering eIF4E from participating in active translation.[2] By disrupting the eIF4E-eIF4G axis, this compound effectively inhibits cap-dependent translation, with a disproportionately large impact on mRNAs that are highly dependent on the eIF4F complex for their efficient translation.[3][4]
Core Signaling Pathways
The activity of eIF4E is a major convergence point for several oncogenic signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK/Mnk cascades.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation. A key downstream effector of this pathway is the mTOR complex 1 (mTORC1). mTORC1 directly phosphorylates the 4E-BPs.[5] In their hypophosphorylated state, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G. Upon phosphorylation by mTORC1, 4E-BPs dissociate from eIF4E, liberating it to form the eIF4F complex and initiate translation.[4][5]
Ras/MAPK/Mnk Pathway
The Ras/MAPK pathway is another critical signaling cascade in cancer. Downstream of Ras, the MAPK cascade (Raf-MEK-ERK) is activated. ERK, in turn, phosphorylates and activates the MAP kinase-interacting kinases 1 and 2 (Mnk1/2).[5][6] Mnk1/2 then phosphorylate eIF4E on Serine 209. While the precise role of this phosphorylation is still debated, it is thought to enhance the oncogenic potential of eIF4E.[4][7]
Quantitative Data on the Effects of eIF4E Inhibition
The inhibition of the eIF4E/eIF4G interaction by small molecules like this compound and its analogs has been shown to have a potent anti-proliferative and pro-apoptotic effect across a range of cancer cell lines.
In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| 4EGI-1 | SKBR-3 | Breast Cancer | ~30 | [8] |
| 4EGI-1 | MCF-7 | Breast Cancer | ~30 | [8] |
| 4EGI-1 | MDA-MB-231 | Breast Cancer | ~30 | [8] |
| 4EGI-1 | A549 | Lung Cancer | ~6 | [9] |
| Novel Hydrazinyl Thiazole Derivative | A549 | Lung Cancer | 4.59 | [10] |
| Novel Hydrazinyl Thiazole Derivative | HeLa | Cervical Cancer | 2.69 | [10] |
| Novel Hydrazinyl Thiazole Derivative | HepG2 | Liver Cancer | 2.22 | [10] |
| Novel Hydrazinyl Thiazole Derivative | MCF-7 | Breast Cancer | 3.45 | [10] |
Binding Affinity
| Compound | Target | Kd (µM) | Citation(s) |
| 4EGI-1 | eIF4E | 25 | [8] |
| Novel Hydrazinyl Thiazole Derivative | eIF4E | 20.2 | [10] |
Downregulation of Oncogenic Proteins
Treatment with eIF4E/eIF4G interaction inhibitors leads to a dose-dependent decrease in the protein levels of key oncogenes.
| Oncogenic Protein | Effect of Inhibition | Cell Line(s) | Citation(s) |
| Cyclin D1 | Downregulation | Multiple | [4][11] |
| c-Myc | Downregulation | Multiple | [11][12] |
| Bcl-2 | Downregulation | Multiple | [4][10][11][13] |
| Bcl-xL | Downregulation | Multiple | [4] |
| Mcl-1 | Downregulation | CLL | [14] |
| Survivin | Downregulation | Multiple | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the downstream effects of this compound.
Western Blotting for Oncogenic Protein Levels
This protocol is for the detection and quantification of specific proteins in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a non-denaturing lysis buffer for co-immunoprecipitation) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
-
Sample Preparation:
-
Mix a desired amount of protein (typically 20-50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel of an appropriate percentage to resolve the protein of interest.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[16]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target oncoprotein (e.g., anti-Cyclin D1, anti-c-Myc, anti-Bcl-2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
-
Polysome Profiling
This technique separates mRNAs based on the number of bound ribosomes, allowing for an assessment of translational efficiency.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control.
-
Prior to lysis, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to stall ribosomes on the mRNA.[1][17]
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Lyse cells in a polysome lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, NP-40, and RNase inhibitors).[18]
-
-
Sucrose Gradient Preparation:
-
Ultracentrifugation:
-
Carefully layer the cell lysate onto the sucrose gradient.
-
Centrifuge at high speed (e.g., 36,000 rpm) for several hours at 4°C in a swinging-bucket rotor.[19]
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
Isolate RNA from each fraction.
-
Analyze the distribution of specific mRNAs (e.g., for oncogenes) across the gradient using RT-qPCR. A shift from the polysome fractions to the monosome/free mRNP fractions indicates a decrease in translation initiation.[20]
-
Clonogenic Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
-
Cell Seeding:
-
Plate cells at a low density in 6-well plates.[21]
-
-
Treatment:
-
Allow cells to attach overnight, then treat with various concentrations of this compound for a defined period.
-
-
Incubation:
-
Fixation and Staining:
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.[2]
-
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Fix cells or tissue sections with a cross-linking agent like paraformaldehyde.
-
Permeabilize the cells to allow entry of the labeling enzyme.[23]
-
-
TUNEL Reaction:
-
Incubate the sample with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., conjugated to a fluorophore like FITC or to biotin).[24] TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If using a fluorescently labeled dUTP, the signal can be directly visualized using a fluorescence microscope.
-
If using a biotin-labeled dUTP, an additional step of incubation with labeled streptavidin is required.[25]
-
-
Imaging and Analysis:
-
Image the samples using fluorescence microscopy. Apoptotic cells will show bright nuclear staining.
-
Quantify the percentage of TUNEL-positive cells.[26]
-
Conclusion
This compound represents a promising therapeutic strategy for a broad range of cancers by targeting a key vulnerability in oncogenic signaling. By allosterically inhibiting the eIF4E/eIF4G interaction, this compound selectively curtails the synthesis of potent oncoproteins that are crucial for tumor cell proliferation and survival. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols to evaluate its downstream effects are essential for the continued development and clinical translation of this class of inhibitors. The data presented in this guide underscore the potential of this compound and related compounds as targeted anti-cancer agents and provide a framework for their preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cap-binding Proteins in Human Cells Exposed to Physiological Oxygen Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Regulation of protein synthesis by eIF4E phosphorylation in adult cardiocytes: the consequence of secondary structure in the 5'-untranslated region of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Chinese researchers unveil a potent eIF4E/eIF4G interaction disruptor | BioWorld [bioworld.com]
- 11. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Knockdown of eIF4E suppresses cell growth and migration, enhances chemosensitivity and correlates with increase in Bax/Bcl-2 ratio in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. Western Blot 協定 - 免疫印圖或 Western Blot [sigmaaldrich.com]
- 17. Polysome Profiling Analysis [bio-protocol.org]
- 18. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 19. dirusciolab.com [dirusciolab.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Clonogenic Assay [bio-protocol.org]
- 22. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. opentrons.com [opentrons.com]
- 24. TUNEL assay - Wikipedia [en.wikipedia.org]
- 25. assaygenie.com [assaygenie.com]
- 26. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evidence of 4EGI-1 Anti-Cancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation, a fundamental process in protein synthesis. In numerous cancers, eIF4E is overexpressed and hyperactivated, leading to the preferential translation of mRNAs encoding oncoproteins and other factors that promote cell proliferation, survival, and metastasis. This central role in tumorigenesis makes eIF4E an attractive target for anti-cancer drug development. 4EGI-1 is a small molecule inhibitor that disrupts the crucial interaction between eIF4E and the scaffolding protein eIF4G, thereby impeding the formation of the eIF4F translation initiation complex and selectively inhibiting the translation of oncogenic proteins. This technical guide provides an in-depth overview of the in vitro evidence supporting the anti-cancer activity of 4EGI-1, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Data Summary
The anti-proliferative activity of 4EGI-1 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBR-3 | Breast Cancer | ~30 | [1][2] |
| MCF-7 | Breast Cancer | ~30 | [1][2] |
| MDA-MB-231 | Breast Cancer | ~30 | [1][2] |
| Non-CSC Breast Cancer Cells | Breast Cancer | ~22 | [1][2] |
| Breast CSCs | Breast Cancer Stem Cells | ~10-11 | [1] |
| U87 | Glioma | Not specified | [3] |
| A549 | Lung Cancer | ~6 | [4] |
| Jurkat | T-cell Leukemia | Not specified | [4] |
| HNE1 | Nasopharyngeal Carcinoma | Not specified | [5] |
| 5-8F | Nasopharyngeal Carcinoma | Not specified | [5] |
| HK1 | Nasopharyngeal Carcinoma | Not specified | [5] |
Table 1: IC50 Values of 4EGI-1 in Various Cancer Cell Lines. [1][2][3][4][5]
Core Mechanism of Action: Disruption of the eIF4E-eIF4G Interaction
4EGI-1 exerts its anti-cancer effects by allosterically binding to eIF4E at a site distinct from the eIF4G binding domain.[6] This binding event induces a conformational change in eIF4E that prevents its interaction with eIF4G, a critical step for the assembly of the eIF4F translation initiation complex.[6][7] The disruption of this complex inhibits cap-dependent translation, leading to a reduction in the synthesis of proteins essential for cancer cell growth and survival.[7]
Figure 1: Mechanism of 4EGI-1 Action. This diagram illustrates how 4EGI-1 disrupts the eIF4E-eIF4G interaction, thereby inhibiting the formation of the eIF4F complex and subsequent cap-dependent translation.
Key In Vitro Anti-Cancer Activities and Experimental Protocols
Inhibition of Cell Viability and Proliferation
4EGI-1 has been shown to decrease the viability and inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[3]
Experimental Protocol: Cell Viability Assay (MTT/SRB)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the cells are treated with various concentrations of 4EGI-1 (e.g., 0-100 µM) or a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Assay:
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
SRB (Sulforhodamine B) Assay:
-
After treatment, cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
The plates are washed with 1% acetic acid and air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at 510 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.
Figure 2: Cell Viability Assay Workflow. A generalized workflow for assessing the effect of 4EGI-1 on cancer cell viability using MTT or SRB assays.
Induction of Apoptosis
4EGI-1 treatment has been demonstrated to induce apoptosis, or programmed cell death, in several cancer cell lines.[3][4][9] This is a key mechanism contributing to its anti-cancer activity.
Experimental Protocol: Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry):
-
Cells are treated with 4EGI-1 for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:
-
Cells are treated with 4EGI-1, harvested, and fixed.
-
The cells are then permeabilized to allow entry of the TUNEL reagents.
-
The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
The stained cells are analyzed by flow cytometry or fluorescence microscopy.
-
-
Western Blot for Apoptosis Markers:
-
Cell lysates are prepared from 4EGI-1-treated and control cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key apoptosis-related proteins, such as cleaved PARP, cleaved caspase-3, Bax, and Bcl-2.[5][9]
-
Following incubation with a secondary antibody, the protein bands are visualized. An increase in cleaved PARP and cleaved caspase-3, and an altered Bax/Bcl-2 ratio are indicative of apoptosis.
-
Downregulation of Oncogenic Protein Expression
By inhibiting cap-dependent translation, 4EGI-1 leads to a decrease in the expression of key oncogenic proteins that have structured 5' untranslated regions (UTRs) and are highly dependent on the eIF4F complex for their translation. These include c-Myc, Cyclin D1, Bcl-2, and Survivin.[10]
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Cancer cells are treated with 4EGI-1 for a specified duration. The cells are then washed with cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoresis to separate the proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., c-Myc, Cyclin D1, Bcl-2, Survivin, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: The membrane is washed to remove unbound primary antibodies and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified to determine the relative protein expression levels.[10]
References
- 1. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Cancer Effect of Cap-Translation Inhibitor 4EGI-1 in Human Glioma U87 Cells: Involvement of Mitochondrial Dysfunction and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 4EGI-1 induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Converging Roles of 4E-BP1 and eIF4E Inhibitors: A Technical Guide to the Mechanism of eIF4E-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus for the regulation of cap-dependent mRNA translation and a validated target in oncology. Its activity is endogenously modulated by the family of 4E-binding proteins (4E-BPs), which act as translational repressors. Pharmacological intervention has led to the development of small molecule inhibitors that disrupt the formation of the active eIF4F translation initiation complex. This technical guide provides an in-depth analysis of the mechanism of action for a class of eIF4E inhibitors, exemplified by the well-characterized compound 4EGI-1, with a specific focus on the integral and synergistic role of 4E-BP1. We will dissect the signaling pathways, present quantitative data on molecular interactions, detail key experimental protocols for studying this mechanism, and provide visual representations of the core concepts.
The eIF4E/4E-BP1 Axis: A Master Regulator of Cap-Dependent Translation
Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes and is a rate-limiting step in gene expression.[1][2] The process is initiated by the binding of eIF4E to the 7-methylguanosine (m7G) cap structure at the 5' end of mRNA.[2][3] This action facilitates the recruitment of the large scaffolding protein eIF4G and the RNA helicase eIF4A, forming the heterotrimeric eIF4F complex.[3][4] The assembled eIF4F complex then unwinds the secondary structure in the mRNA's 5' untranslated region (UTR), preparing a landing pad for the 43S pre-initiation complex and subsequent ribosome scanning.
The availability and activity of eIF4E are tightly controlled. The primary endogenous regulators are the 4E-binding proteins, with 4E-BP1 being the most studied member.[5][6] In its hypophosphorylated state, 4E-BP1 binds to the same dorsal surface of eIF4E that eIF4G interacts with.[7][8] This creates a direct competition, where 4E-BP1 binding sequesters eIF4E, prevents the eIF4E-eIF4G interaction, and thereby inhibits eIF4F complex assembly and represses translation.[5][6][8]
Signaling pathways, most notably the PI3K/AKT/mTORC1 cascade, converge on this axis.[4] mTORC1 directly phosphorylates 4E-BP1 at multiple sites (e.g., Thr37, Thr46, Ser65, Thr70).[5][6] This hyperphosphorylation induces a conformational change in 4E-BP1, causing its dissociation from eIF4E.[5][6][9] The liberated eIF4E is then free to bind eIF4G and activate translation.[9] In many cancers, the mTOR pathway is hyperactivated, leading to elevated levels of phosphorylated 4E-BP1, constitutive eIF4F assembly, and uncontrolled translation of pro-growth and pro-survival mRNAs.[10][11]
Mechanism of Action: eIF4E-IN-1 and the Dual-Inhibitory Model
Small molecule inhibitors have been developed to pharmacologically disrupt the crucial eIF4E-eIF4G protein-protein interaction. While the specific designation "this compound" is not widely cited, the compound 4EGI-1 is the archetypal inhibitor of this class and its mechanism elucidates the principles likely applicable to similar molecules.
Contrary to a simple competitive model, 4EGI-1 functions as an allosteric inhibitor.[12][13] It binds to a hydrophobic pocket on eIF4E that is remote from the primary eIF4G binding site.[12][13] This binding event induces a conformational change in eIF4E that disrupts its association with eIF4G, effectively preventing eIF4F complex formation.[13]
The role of 4E-BP1 in this mechanism is not passive but integral to the inhibitor's efficacy. Research has revealed a remarkable dual activity of 4EGI-1: while it dissociates eIF4G, it simultaneously stabilizes the binding of unphosphorylated 4E-BP1 to eIF4E.[12] This means the inhibitor not only blocks the formation of the active translation complex but also reinforces the natural, inactive state by locking eIF4E into a complex with its endogenous repressor.[7][12] This synergistic action provides a more robust inhibition of cap-dependent translation than disrupting the eIF4E-eIF4G interaction alone.
This dual mechanism is visualized in the signaling pathway diagram below.
References
- 1. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF4E activity is regulated at multiple levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EIF4E - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EIF4EBP1 - Wikipedia [en.wikipedia.org]
- 6. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. EIF4EBP1 eukaryotic translation initiation factor 4E binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): a master regulator of mRNA translation involved in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translation initiation complex eIF4F is a therapeutic target for dual mTOR kinase inhibitors in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
Preliminary Studies on eIF4E-IN-1 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of protein synthesis and a well-documented oncogene, frequently overexpressed in a variety of cancers, including a range of hematological malignancies. Its pivotal role in promoting the translation of key oncogenic mRNAs makes it an attractive target for therapeutic intervention. This technical guide focuses on the preliminary studies of eIF4E-IN-1, a potent inhibitor of eIF4E. While publicly available preclinical data for this compound in hematological malignancies is limited, this document compiles the available information on its mechanism of action and provides a comprehensive overview of the experimental protocols and signaling pathways relevant to its evaluation.
Introduction to eIF4E in Hematological Malignancies
The eukaryotic translation initiation factor 4E (eIF4E) is a key component of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[1][2] In many hematological malignancies, including acute myeloid leukemia (AML), lymphoma, and chronic lymphocytic leukemia (CLL), eIF4E is frequently overexpressed and its activity is dysregulated.[1][3] This leads to the preferential translation of a subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis, thereby contributing to tumorigenesis.[4][5]
Elevated eIF4E levels have been associated with poor prognosis in several types of leukemia and lymphoma.[1] Beyond its role in the cytoplasm, nuclear eIF4E also facilitates the export of specific oncogenic mRNAs from the nucleus to the cytoplasm, further amplifying its cancer-promoting activities.[6][7] Given its central role as a downstream effector of major oncogenic signaling pathways such as PI3K/AKT/mTOR and RAS/MAPK, targeting eIF4E presents a promising therapeutic strategy for a variety of hematological cancers.[2]
This compound: A Novel eIF4E Inhibitor
This compound is a novel, potent small molecule inhibitor of eIF4E. Information from chemical suppliers and patent literature (WO2021003194A1, compound Y) identifies it as a compound designed to interfere with eIF4E function.[8]
Mechanism of Action
While specific studies detailing the precise binding mode of this compound are not yet publicly available, it is designed to inhibit eIF4E. Small molecule inhibitors of eIF4E typically function through one of two primary mechanisms:
-
Cap-binding Inhibition: These inhibitors directly compete with the m7G cap of mRNA for binding to the cap-binding pocket of eIF4E, thereby preventing the initiation of translation.
-
Disruption of Protein-Protein Interactions: These inhibitors target the interaction between eIF4E and eIF4G, a crucial step for the assembly of the functional eIF4F complex. 4EGI-1 is a well-characterized example of an inhibitor that functions through this allosteric mechanism.[9]
The chemical structure of this compound suggests it is designed to interact with the eIF4E protein, likely disrupting its function in cap-dependent translation. Further biochemical and structural studies are required to elucidate its exact mechanism of action.
Quantitative Data Summary
As of the latest available information, specific preclinical data for this compound in hematological malignancy cell lines (e.g., IC50 values) has not been publicly disclosed in peer-reviewed literature. The following table provides a template for how such data would be presented and includes representative data for other known eIF4E inhibitors to provide context.
| Compound | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| This compound | Data not available | Hematological | Cell Viability | N/A | |
| 4EGI-1 | U87 | Glioblastoma | Cell Proliferation | ~10-100 | [4] |
| Ribavirin | M4/M5 AML patient samples | AML | Growth Inhibition | ~1 | [10] |
| Tomivosertib (eFT508) | Diffuse Large B-cell Lymphoma | Lymphoma | Cell Viability | Data in clinical trials | [11] |
Signaling Pathways and Experimental Workflows
eIF4E Signaling Pathway and Inhibition
The following diagram illustrates the central role of eIF4E in cap-dependent translation and the points of intervention for inhibitors.
Caption: eIF4E signaling pathway and point of inhibition by this compound.
Experimental Workflow for eIF4E Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an eIF4E inhibitor like this compound.
References
- 1. Total eIF4E TR-FRET Kit - Creative Diagnostics [qbd.creative-diagnostics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. US9409901B2 - Compositions and methods for treating or preventing diseases or disorders associated with misregulated EIF4E - Google Patents [patents.google.com]
- 4. WO2020051424A1 - Eif4e inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. Patent Public Search | USPTO [uspto.gov]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. US20230108594A1 - Eif4e-inhibiting compounds and methods - Google Patents [patents.google.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. AlphaLISA SureFire Ultra Human and Mouse Phospho-eIF4E (Ser209) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 10. AlphaLISA SureFire Ultra Human Total eIF4E Detection Kit, 10,000 Assay Points | Revvity [revvity.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for eIF4E-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
eIF4E-IN-1 is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical component of the eIF4F complex, which is responsible for the cap-dependent translation of messenger RNA (mRNA). By binding to the 5' cap of mRNA, eIF4E facilitates the recruitment of the ribosomal machinery to initiate protein synthesis. In many cancers, the activity of eIF4E is upregulated through signaling pathways such as PI3K/Akt/mTOR and Ras/MAPK/Mnk, leading to the preferential translation of oncogenic proteins like Cyclin D1 and c-Myc. This compound disrupts the interaction between eIF4E and eIF4G, a key scaffolding protein in the eIF4F complex, thereby inhibiting cap-dependent translation and exerting anti-tumor effects. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound is an allosteric inhibitor that binds to eIF4E at a site distinct from the eIF4G binding domain. This binding induces a conformational change in eIF4E that prevents its interaction with eIF4G, thus inhibiting the formation of the active eIF4F complex and subsequent initiation of cap-dependent translation. This leads to a reduction in the synthesis of proteins crucial for cell proliferation, survival, and metastasis.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HepG2 | Liver Cancer | 2.22 | 48 hours |
| Hela | Cervical Cancer | 2.69 | 48 hours |
| MCF-7 | Breast Cancer | 3.45 | 48 hours |
| A549 | Lung Cancer | 4.59 | 48 hours |
Data is compiled from commercially available information for eIF4E/eIF4G PPI-IN-1, a compound with the same mechanism of action.
Table 2: Recommended Working Concentrations and Incubation Times for Various Assays
| Assay | Cell Line | Recommended Concentration (µM) | Incubation Time |
| Cell Viability (MTT/CellTiter-Glo) | Cancer Cell Lines | 1 - 10 | 24 - 72 hours |
| Apoptosis Assay (Annexin V/Caspase) | HepG2 | 1 - 5 | 48 hours |
| Cell Migration Assay | HepG2 | 2.5 | 12 - 24 hours |
| Protein Synthesis Assay (SUnSET) | Cancer Cell Lines | 1 - 5 | 4 - 24 hours |
| Western Blot Analysis | Cancer Cell Lines | 1 - 5 | 24 - 48 hours |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 450.9 g/mol , dissolve 4.51 mg of the compound in 1 ml of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Remove the medium from the wells and add 100 µl of the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protein Synthesis Assay (SUnSET - SUrface SEnsing of Translation)
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Puromycin dihydrochloride (10 mg/ml stock in water)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-puromycin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration (e.g., 4, 12, or 24 hours).
-
Thirty minutes before harvesting, add puromycin to each well to a final concentration of 1-10 µg/ml.
-
After the 30-minute incubation with puromycin, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the bands using a chemiluminescent substrate and an imaging system. The intensity of the puromycin signal corresponds to the rate of global protein synthesis.
Western Blot Analysis of Downstream Targets
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
6-well or 10 cm cell culture dishes
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eIF4E (Ser209), anti-eIF4E, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Cyclin D1, anti-c-Myc, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with this compound or vehicle control as described for the SUnSET assay (typically for 24-48 hours).
-
Lyse the cells and quantify protein concentration as described above.
-
Perform SDS-PAGE and Western blotting as outlined in the SUnSET protocol.
-
After blocking, incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as described.
-
Analyze the changes in the protein levels of downstream targets of eIF4E signaling. A decrease in the levels of Cyclin D1 and c-Myc, and potentially an increase in the phosphorylation of 4E-BP1, would be expected upon treatment with this compound.
Visualizations
Caption: eIF4E Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound.
Application Notes and Protocols for eIF4E Inhibition in a Lung Cancer Xenograft Mouse Model
Topic: Using a Representative eIF4E Inhibitor (eIF4Ei-X) in a Lung Cancer Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "eIF4E-IN-1" is not documented in publicly available scientific literature. Therefore, these application notes and protocols are based on a representative small molecule eIF4E inhibitor, hereafter referred to as eIF4Ei-X , derived from published data on similar compounds and general best practices for in vivo cancer models. Researchers should consult the specific product information for their chosen eIF4E inhibitor.
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, eIF4F, and a key regulator of cap-dependent translation.[1][2] Its overexpression and hyperactivity are frequently observed in a variety of human cancers, including non-small cell lung cancer (NSCLC), where it is associated with poor prognosis.[3][4][5] eIF4E selectively promotes the translation of a subset of mRNAs encoding for proteins crucial for tumor growth, proliferation, angiogenesis, and metastasis, such as c-Myc, Cyclin D1, and VEGF.[6] Consequently, targeting eIF4E presents a promising therapeutic strategy for lung cancer.
These application notes provide a detailed overview and experimental protocols for the use of a representative small molecule eIF4E inhibitor, eIF4Ei-X, in a lung cancer xenograft mouse model. The information provided is intended to guide researchers in the design and execution of preclinical studies to evaluate the in vivo efficacy of eIF4E inhibitors.
Mechanism of Action
eIF4Ei-X is a small molecule inhibitor that disrupts the function of eIF4E. The primary mechanism of many small molecule eIF4E inhibitors is to interfere with the interaction between eIF4E and eIF4G, a crucial step for the assembly of the active eIF4F complex.[7][8] By preventing this interaction, eIF4Ei-X allosterically inhibits cap-dependent translation, leading to a reduction in the synthesis of key oncoproteins. This selective inhibition of oncogenic protein synthesis results in the suppression of tumor cell growth, induction of apoptosis, and inhibition of angiogenesis.[6][9]
Caption: Signaling pathway of eIF4E and its inhibition by eIF4Ei-X.
Data Presentation
In Vitro Activity of Representative eIF4E Inhibitors
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Reference |
| A549 | NSCLC | 4EGI-1 | ~25 | [7] |
| H460 | NSCLC | 4EGI-1 | ~20 | [7] |
| KRAS G12C Mutant | NSCLC | RBX-6610 | Data Pending | [10] |
| OE33 | Esophageal | Ribavirin | ~10 | [11] |
In Vivo Efficacy of Representative eIF4E Inhibitors in Xenograft Models
| Model | Cancer Type | Inhibitor | Dose & Schedule | Outcome | Reference |
| A549 Xenograft | NSCLC | eIF4E ASO | 25 mg/kg, 3x/week, i.v. | Significant tumor growth inhibition | [12] |
| OE33 Xenograft | Esophageal | Ribavirin | 30 mg/kg, daily, i.p. | Modest tumor growth inhibition | [11] |
| KRAS G12C NSCLC | NSCLC | RBX-6610 | Not Disclosed | Significant tumor growth inhibition | [10] |
| PC-3 Xenograft | Prostate | eIF4E ASO | 25 mg/kg, 3x/week, i.v. | Significant tumor growth inhibition | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of eIF4Ei-X in lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
eIF4Ei-X (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of eIF4Ei-X in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted eIF4Ei-X solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Lung Cancer Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of eIF4Ei-X.
Materials:
-
6-8 week old female athymic nude mice
-
Lung cancer cells (e.g., A549, NCI-H460)
-
Matrigel (optional)
-
eIF4Ei-X
-
Vehicle control (e.g., saline, PBS, or a specific formulation buffer)
-
Calipers
-
Animal balance
Procedure:
-
Harvest lung cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the dosing solution of eIF4Ei-X and the vehicle control. The dose and administration route should be based on prior pharmacokinetic and tolerability studies. A common starting point for a novel small molecule could be in the range of 25-50 mg/kg, administered daily via oral gavage or intraperitoneal injection.
-
Treat the mice according to the determined schedule (e.g., daily for 21 days).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
Caption: Experimental workflow for a lung cancer xenograft mouse model.
Safety and Toxicology
While specific toxicology data for eIF4Ei-X is not available, studies with other eIF4E inhibitors, such as antisense oligonucleotides, have shown a favorable safety profile in preclinical models.[6][12] A 50% reduction in eIF4E expression in a haploinsufficient mouse model was compatible with normal development and did not affect global protein synthesis, suggesting a potential therapeutic window for eIF4E inhibitors.[13][14]
General recommendations for safety monitoring:
-
Regularly monitor the body weight of the animals.
-
Observe the animals for any signs of distress, such as changes in behavior, posture, or grooming.
-
At the end of the study, consider collecting blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histological examination of major organs (e.g., liver, kidney, spleen) to assess for any signs of toxicity.
Conclusion
Targeting eIF4E with small molecule inhibitors like eIF4Ei-X represents a promising therapeutic avenue for lung cancer. The provided application notes and protocols offer a framework for the preclinical evaluation of these inhibitors in a lung cancer xenograft mouse model. Careful experimental design, including appropriate cell line selection, dose-ranging studies, and comprehensive endpoint analysis, will be crucial for determining the therapeutic potential of novel eIF4E inhibitors.
References
- 1. Identification of a First-in-Class Small Molecule Inhibitor of the eIF4E-RBM38 Complex that Enhances wild-type p53 Protein Translation for Tumor Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EIF4F complex in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of eIF4E signaling by ribavirin selectively targets lung cancer and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ribometrix.com [ribometrix.com]
- 11. Genetic and pharmacological inhibition of eIF4E effectively targets esophageal cancer cells and augments 5-FU’s efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity [jci.org]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. biorxiv.org [biorxiv.org]
Techniques for Assessing Apoptosis Induction by eIF4E-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation and is frequently overexpressed in various cancers. Its role in promoting the translation of oncoproteins and survival factors makes it a compelling target for cancer therapy. eIF4E-IN-1 is a small molecule inhibitor that disrupts the interaction between eIF4E and eIF4G, a key component of the eIF4F translation initiation complex. This inhibition leads to a suppression of the translation of proteins essential for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
These application notes provide a comprehensive overview of the techniques used to assess apoptosis induced by this compound and its analogs, such as 4EGI-1. Detailed protocols for key assays are provided to enable researchers to effectively evaluate the pro-apoptotic activity of this class of inhibitors.
Signaling Pathway of this compound Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. By inhibiting the eIF4F complex, this compound selectively decreases the translation of key anti-apoptotic proteins, such as Mcl-1 and Bcl-xL, while promoting the expression of pro-apoptotic factors like Noxa and Death Receptor 5 (DR5). This shift in the balance of pro- and anti-apoptotic proteins triggers the apoptotic cascade.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize quantitative data from studies on the eIF4E inhibitor 4EGI-1, a compound functionally similar to this compound.
Table 1: Dose-Dependent Induction of Apoptosis by 4EGI-1
| Cell Line (Cancer Type) | 4EGI-1 Concentration (µM) | Treatment Duration | Apoptosis (%) | Reference |
| L363 (Multiple Myeloma) | 50 | 18 hours | ~78% | [1] |
| OPM-2 (Multiple Myeloma) | 50 | 18 hours | ~65% | [1] |
| XG-6 (Multiple Myeloma) | 50 | 18 hours | ~55% | [1] |
| HNE1 (Nasopharyngeal Carcinoma) | 50 | 24 hours | Increased vs. control | [2] |
| HNE1 (Nasopharyngeal Carcinoma) | 75 | 24 hours | Further Increased vs. 50µM | [2] |
Table 2: Effect of 4EGI-1 on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| Multiple Myeloma Cell Lines | 50 µM 4EGI-1 (18 hours) | Mcl-1 | Decreased | [3] |
| Multiple Myeloma Cell Lines | 50 µM 4EGI-1 (18 hours) | Bcl-xL | Decreased | [3] |
| Multiple Myeloma Cell Lines | 50 µM 4EGI-1 (18 hours) | Noxa | Increased | [3] |
| Human Lung Cancer Cell Lines | 50 µM 4EGI-1 (6 hours) | DR5 | Increased | [1] |
| Human Lung Cancer Cell Lines | 50 µM 4EGI-1 (6 hours) | c-FLIP | Decreased | [1] |
Experimental Protocols
The following are detailed protocols for commonly used assays to assess apoptosis induction by this compound.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time points. Include a vehicle-treated control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization or cell scraping. Combine with the collected medium.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Reagent Preparation: Prepare the caspase-3/7 reagent containing a luminogenic substrate (e.g., a DEVD-peptide conjugated to aminoluciferin) according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of the caspase-3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Culture and treat cells with this compound on coverslips or in chamber slides.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with deionized water.
-
-
TUNEL Reaction:
-
Equilibrate the cells with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., BrdUTP) according to the kit instructions.
-
Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Visualization:
-
Wash the cells to remove unincorporated nucleotides.
-
If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Caption: General workflow for Western blotting.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:
-
Anti-apoptotic: Mcl-1, Bcl-xL, Bcl-2
-
Pro-apoptotic: Bax, Bak, Noxa, PUMA
-
Caspase cleavage: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP
-
Loading control: GAPDH, β-actin
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The assessment of apoptosis induction is crucial for evaluating the therapeutic potential of eIF4E inhibitors like this compound. The techniques and protocols outlined in these application notes provide a robust framework for researchers to characterize the pro-apoptotic effects of these compounds. By employing a combination of methods that probe different stages and pathways of apoptosis, a comprehensive understanding of the mechanism of action of this compound can be achieved, facilitating its development as a potential anti-cancer agent.
References
- 1. The cap-translation inhibitor 4EGI-1 induces apoptosis in multiple myeloma through Noxa induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4EGI-1 induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application of eIF4E-IN-1 in Combination with Chemotherapy: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the eIF4E inhibitor, eIF4E-IN-1, in combination with standard chemotherapy agents. The information presented herein is intended to guide the design and execution of preclinical studies aimed at evaluating the synergistic anti-cancer effects of this combination therapy.
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a key regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer.[1] eIF4E selectively promotes the translation of a subset of mRNAs encoding proteins crucial for tumor growth, proliferation, and survival, such as cyclin D1 and c-Myc.[2][3] Its overexpression is observed in numerous malignancies and often correlates with poor prognosis and resistance to therapy.[4]
This compound is a small molecule inhibitor that allosterically targets eIF4E, preventing its interaction with the scaffolding protein eIF4G.[2] This disruption of the eIF4F complex leads to the suppression of cap-dependent translation. The rationale for combining this compound with conventional chemotherapy lies in the potential for a synergistic attack on cancer cells. While chemotherapy induces cellular stress and DNA damage, eIF4E inhibition can prevent the synthesis of proteins that mediate survival and repair mechanisms, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.[5] Preclinical studies, primarily with the structurally related compound 4EGI-1, have demonstrated promising synergistic effects when combined with various therapeutic agents.[6][7]
Signaling Pathway and Mechanism of Synergy
eIF4E is a critical node in the PI3K/Akt/mTOR and RAS/MEK/ERK signaling pathways, both of which are central to cell growth and proliferation.[8] Inhibition of the eIF4E-eIF4G interaction by this compound downstream of these pathways provides a targeted approach to suppress the translation of oncogenic proteins. The synergistic effect with chemotherapy can be attributed to several factors:
-
Inhibition of Pro-Survival Protein Synthesis: Chemotherapy-induced stress can trigger the expression of anti-apoptotic proteins. This compound can block the synthesis of these proteins, lowering the threshold for apoptosis.
-
Cell Cycle Arrest: By inhibiting the translation of key cell cycle regulators like cyclin D1, this compound can induce cell cycle arrest, potentially making cancer cells more susceptible to cycle-specific chemotherapeutic agents.[1]
-
Overcoming Chemoresistance: Overexpression of eIF4E has been linked to chemoresistance.[5] Combining this compound with chemotherapy may resensitize resistant tumors.
Below is a diagram illustrating the central role of eIF4E in translation initiation and the points of intervention for this compound and chemotherapy.
Caption: eIF4E Signaling and Combination Therapy.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the combination of eIF4E inhibitors with chemotherapy. Note that much of the available data is on 4EGI-1, a compound structurally and functionally similar to this compound.
Table 1: In Vitro Cytotoxicity of eIF4E Inhibitors in Combination with Chemotherapy
| Cell Line | eIF4E Inhibitor (Concentration) | Chemotherapy Agent (Concentration) | Effect | Combination Index (CI) | Reference |
| MDA-MB-231 (Breast Cancer) | 4EGI-1 (10 µM) | MK2206 (Akt Inhibitor) (2.5 µM) | Synergistic inhibition of cell proliferation | < 1 | [6] |
| MCF7 (Breast Cancer) | 4EGI-1 (20 µM) | MK2206 (Akt Inhibitor) (5 µM) | Synergistic inhibition of cell proliferation | < 1 | [6] |
| Eµ-Myc Lymphoma | Hippuristanol (eIF4A inhibitor) (50 nM) | Doxorubicin (10 nM) | Synergistic increase in apoptosis | Not Reported | [2] |
| OE33 (Esophageal Cancer) | Ribavirin (eIF4E inhibitor) (50 µM) | 5-Fluorouracil (5 µM) | Augmented inhibition of proliferation | Not Reported | [9] |
| Huh7 (Hepatocellular Carcinoma) | 4EGI-1 (25 µM) | Sorafenib (8 µM) | Synergistic decrease in cell viability | < 1 | [10] |
Table 2: In Vivo Efficacy of eIF4E Inhibitor Combination Therapy in Xenograft Models
| Tumor Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MCF7 Xenograft (Breast Cancer) | 4EGI-1 + MK2206 | 4EGI-1: 50 mg/kg, i.p., daily; MK2206: 100 mg/kg, oral gavage, 3x/week | > 80% (synergistic) | [6] |
| OE33 Xenograft (Esophageal Cancer) | Ribavirin + 5-FU | Ribavirin: 200 mg/kg, i.p., daily; 5-FU: 20 mg/kg, i.p., 2x/week | Significantly enhanced vs. monotherapy | [9] |
Experimental Protocols
Detailed protocols for key experiments are provided below. These should be adapted and optimized for specific cell lines and experimental conditions.
Experimental Workflow
Caption: Workflow for Combination Studies.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and chemotherapy, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with single agents or combinations at various concentrations. Include vehicle-treated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis
Objective: To assess the effect of this compound and chemotherapy on the expression and phosphorylation of key proteins in the eIF4E signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF4E, anti-phospho-eIF4E, anti-4E-BP1, anti-phospho-4E-BP1, anti-eIF4G, anti-c-Myc, anti-Cyclin D1, anti-cleaved PARP, anti-β-actin). Typical antibody concentrations range from 0.2 - 5.0 µg/mL, but should be optimized.[11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze band intensities using densitometry software, normalizing to a loading control like β-actin.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer treatments according to the predetermined dosing schedule (e.g., daily intraperitoneal injection for this compound and weekly intravenous injection for chemotherapy). Dosing for cisplatin in xenograft models is typically 2.0-7.5 mg/kg per treatment.[12]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry, or western blotting).
Protocol 4: Synergy Analysis (Combination Index)
Objective: To quantitatively determine the nature of the interaction between this compound and a chemotherapy agent (synergistic, additive, or antagonistic).
Methodology: The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug interactions.[13]
Calculation: The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the dose of drug 1 alone that produces a certain effect (e.g., 50% inhibition of cell viability, IC50).
-
(Dx)₂ is the dose of drug 2 alone that produces the same effect.
-
(D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
Software such as CompuSyn can be used to calculate CI values from dose-response data.[13]
Logical Relationship of Synergy
Caption: Mechanism of Synergistic Apoptosis.
Conclusion
The combination of this compound with chemotherapy represents a promising strategy for the treatment of various cancers. The provided application notes and protocols offer a framework for researchers to investigate this therapeutic approach. Rigorous preclinical evaluation of synergy, efficacy, and toxicity is essential for the successful translation of this combination therapy to the clinical setting.
References
- 1. Suppression of eukaryotic initiation factor 4E prevents chemotherapy-induced alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifying chemotherapy response by targeted inhibition of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synergistic inhibition of breast cancer proliferation by combined treatment with 4EGI-1 and MK2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The eIF4E/eIF4G interaction inhibitor 4EGI-1 augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Oncogene eIF4E: Using Biochemical Insights to Target Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and pharmacological inhibition of eIF4E effectively targets esophageal cancer cells and augments 5-FU’s efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-4E-BP1 by Western Blot Following eIF4E-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, eIF4F, which plays a pivotal role in the initiation of cap-dependent translation. The activity of eIF4E is tightly regulated by the eIF4E-binding proteins (4E-BPs), most notably 4E-BP1. In its hypophosphorylated state, 4E-BP1 binds to eIF4E, preventing the recruitment of the large scaffolding protein eIF4G and thereby inhibiting translation initiation. The phosphorylation of 4E-BP1, primarily by the mammalian target of rapamycin (mTOR) kinase, causes its dissociation from eIF4E, allowing for the assembly of the eIF4F complex and subsequent protein synthesis.
Dysregulation of the eIF4E/4E-BP1 axis is a common feature in many cancers, leading to the preferential translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival. Consequently, targeting this pathway has become an attractive strategy for cancer therapy. eIF4E-IN-1 is a small molecule inhibitor that allosterically targets eIF4E, disrupting its interaction with eIF4G. Understanding the downstream effects of such inhibitors is crucial for their development and clinical application. This document provides a detailed protocol for the detection and quantification of phosphorylated 4E-BP1 (p-4E-BP1) in cell lysates by Western blot following treatment with this compound.
Signaling Pathway
The eIF4E signaling pathway is a central regulator of protein synthesis and is frequently activated in cancer. Upstream signals, such as growth factors and nutrients, activate the PI3K/Akt/mTOR pathway, leading to the phosphorylation of 4E-BP1. This phosphorylation event is a key regulatory step, as it liberates eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This compound acts by allosterically inhibiting the interaction between eIF4E and eIF4G, a crucial step for eIF4F complex assembly. This inhibition is expected to indirectly favor the binding of unphosphorylated 4E-BP1 to eIF4E, leading to a decrease in the levels of phosphorylated 4E-BP1.
Caption: eIF4E Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the detection of p-4E-BP1 by Western blot after treating cells with this compound.
Caption: Western Blot Workflow for p-4E-BP1 Detection.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7, MDA-MB-231, or another line with an active mTOR pathway) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture cells in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Cell Treatment: Once cells reach the desired confluency, replace the growth medium with fresh medium containing the desired final concentration of this compound (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used for the inhibitor.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). The optimal time and concentration should be determined empirically for each cell line.
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) to each well.
-
Scraping and Collection: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x and a uniform protein concentration (e.g., 20-30 µg per lane). Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-4E-BP1 (e.g., rabbit anti-p-4E-BP1 Thr37/46) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined based on the manufacturer's datasheet (typically 1:1000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional but Recommended): To normalize the p-4E-BP1 signal, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with an antibody against total 4E-BP1 and a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following table summarizes the expected quantitative results from a Western blot analysis of p-4E-BP1 levels in a cancer cell line treated with this compound for 24 hours. The data is presented as the relative band intensity of p-4E-BP1 normalized to total 4E-BP1 and the loading control.
| Treatment Group | Concentration (µM) | p-4E-BP1 / Total 4E-BP1 Ratio (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 10 | 0.65 | 0.65 |
| This compound | 25 | 0.38 | 0.38 |
| This compound | 50 | 0.15 | 0.15 |
Note: The values presented in this table are illustrative and the actual results may vary depending on the cell line, experimental conditions, and the specific antibodies used. It is essential to perform multiple biological replicates to ensure the statistical significance of the observed changes.
Conclusion
This document provides a comprehensive guide for the detection and quantification of p-4E-BP1 by Western blot in response to treatment with the eIF4E inhibitor, this compound. The provided protocols and diagrams are intended to assist researchers in designing and executing experiments to investigate the downstream effects of targeting the eIF4E/eIF4G interaction. Accurate and reproducible measurement of p-4E-BP1 levels is a critical step in the preclinical evaluation of eIF4E inhibitors and for understanding their mechanism of action in cancer cells.
Application Notes and Protocols for Studying Resistance to eIF4E-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation, a fundamental process in protein synthesis.[1][2] Its activity is tightly controlled by major signaling pathways, including the PI3K/Akt/mTOR and Ras/MAPK/Mnk pathways.[1][2] In many cancers, these pathways are hyperactivated, leading to increased eIF4E activity that preferentially promotes the translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis. This makes eIF4E a compelling target for anti-cancer drug development.
eIF4E-IN-1 is a small molecule inhibitor designed to disrupt the crucial interaction between eIF4E and the scaffolding protein eIF4G, thereby inhibiting cap-dependent translation. It functions as an allosteric inhibitor, binding to a site on eIF4E distinct from the eIF4G binding site. While promising, the development of resistance to targeted therapies is a common clinical challenge. Understanding the mechanisms by which cancer cells become resistant to this compound is paramount for the development of more robust therapeutic strategies and effective combination therapies.
These application notes provide a comprehensive experimental framework for generating and characterizing this compound resistant cancer cell lines and for elucidating the underlying molecular mechanisms of resistance.
I. Generating this compound Resistant Cell Lines
A common method for developing drug-resistant cell lines in vitro is through continuous exposure to escalating concentrations of the drug. This process mimics the selective pressure that can lead to the emergence of resistant tumor cells in a clinical setting.
Protocol 1: Generation of this compound Resistant Cell Lines by Stepwise Dose Escalation
1. Initial Drug Sensitivity Assessment (IC50 Determination): a. Seed parental cancer cells (e.g., a cell line known to be sensitive to eIF4E inhibition) in 96-well plates at an appropriate density. b. The following day, treat the cells with a range of this compound concentrations. c. After a period equivalent to several cell doubling times (e.g., 72 hours), assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®). d. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
2. Induction of Resistance: a. Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%). b. Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. c. At each concentration, allow the cells to recover and resume normal proliferation before the next dose escalation. d. Periodically freeze down stocks of cells at different stages of resistance development.
3. Confirmation and Maintenance of Resistance: a. Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the parental IC50), confirm the resistant phenotype by re-determining the IC50 and calculating the resistance index (RI). b. Resistance Index (RI) = IC50 of Resistant Cells / IC50 of Parental Cells c. To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the IC50 of the resistant line).
II. Characterization of the Resistant Phenotype
A thorough characterization of the resistant phenotype is crucial for understanding the mechanisms of resistance. This involves confirming the level of resistance and assessing the impact on key cellular processes.
Data Presentation: Summary of Drug Sensitivity
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| [Specify Cell Line] | [e.g., 1.5] | [e.g., 15.0] | [e.g., 10] |
| ... | ... | ... | ... |
III. Investigating Mechanisms of Resistance
Several potential mechanisms could contribute to resistance to this compound. The following protocols outline key experiments to investigate these possibilities.
A. Alterations in the eIF4E-eIF4G Interaction
Resistance could arise from a reduced ability of this compound to disrupt the eIF4E-eIF4G complex.
Protocol 2: Co-Immunoprecipitation (Co-IP) of eIF4E and eIF4G
1. Cell Lysis: a. Culture parental and resistant cells to 80-90% confluency. b. Treat cells with this compound at a concentration that is effective in the parental cells for a short duration (e.g., 4-6 hours). c. Lyse the cells in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
2. Immunoprecipitation: a. Incubate the cleared cell lysates with an antibody specific for eIF4E overnight at 4°C. b. Add protein A/G agarose or magnetic beads to pull down the antibody-protein complexes. c. Wash the beads extensively to remove non-specific binding.
3. Elution and Western Blotting: a. Elute the protein complexes from the beads. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with antibodies against eIF4G and eIF4E.
Expected Outcome: In parental cells, this compound treatment should decrease the amount of eIF4G that co-immunoprecipitates with eIF4E. In resistant cells, this effect may be diminished, suggesting a mechanism that preserves the eIF4E-eIF4G interaction in the presence of the inhibitor.
B. Changes in eIF4E Signaling Pathways
Upregulation of bypass signaling pathways or alterations in the expression and phosphorylation of key signaling components could confer resistance.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
1. Sample Preparation: a. Culture parental and resistant cells and treat with a range of this compound concentrations for various time points. b. Prepare whole-cell lysates.
2. Western Blotting: a. Perform SDS-PAGE and transfer as described in Protocol 2. b. Probe membranes with antibodies against the following proteins:
- Total eIF4E
- Phospho-eIF4E (Ser209)
- Total 4E-BP1
- Phospho-4E-BP1 (Thr37/46)
- Total Akt
- Phospho-Akt (Ser473)
- Total mTOR
- Phospho-mTOR (Ser2448)
- Total MNK1/2
- Phospho-MNK1/2 (Thr197/202)
- Loading control (e.g., β-actin, GAPDH)
Data Presentation: Key Signaling Protein Expression and Phosphorylation
| Protein | Parental (Untreated) | Parental (+ this compound) | Resistant (Untreated) | Resistant (+ this compound) |
| p-eIF4E/Total eIF4E | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
| p-4E-BP1/Total 4E-BP1 | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
| p-Akt/Total Akt | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
| ... | ... | ... | ... | ... |
C. Alterations in Translational Control
Resistant cells may exhibit changes in the translation of specific mRNAs that promote survival in the presence of this compound.
Protocol 4: Polysome Profiling
1. Cell Preparation and Lysis: a. Culture parental and resistant cells and treat with this compound. b. Treat cells with cycloheximide to arrest translation elongation and preserve polysomes. c. Lyse the cells in a specialized lysis buffer.
2. Sucrose Gradient Ultracentrifugation: a. Layer the cytoplasmic extract onto a sucrose gradient (e.g., 10-50%). b. Perform ultracentrifugation to separate ribosomal subunits, monosomes, and polysomes based on their sedimentation velocity.
3. Fractionation and RNA Isolation: a. Fractionate the gradient while monitoring the absorbance at 254 nm to generate a polysome profile. b. Isolate RNA from the fractions corresponding to actively translated mRNAs (polysome-bound) and poorly translated mRNAs (monosome-bound).
4. Analysis of mRNA Distribution: a. Analyze the distribution of specific mRNAs (e.g., those encoding survival proteins) between the polysome and monosome fractions using RT-qPCR or RNA-sequencing.
Expected Outcome: In parental cells, this compound should cause a shift of eIF4E-sensitive mRNAs from the polysome to the monosome fractions, indicating translational repression. In resistant cells, these mRNAs may remain in the polysome fractions, suggesting a mechanism that maintains their translation.
IV. Visualizing Experimental Logic and Pathways
Signaling Pathways
Caption: The eIF4E signaling network and the point of intervention for this compound.
Experimental Workflow
Caption: Workflow for generating and characterizing this compound resistance.
References
Troubleshooting & Optimization
eIF4E-IN-1 solubility issues and how to resolve them
Welcome to the technical support center for eIF4E-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that researchers may encounter during their experiments.
Disclaimer: The inhibitor of the eIF4E/eIF4G interaction is most frequently referred to in the literature as 4EGI-1. Information and protocols provided here are based on data available for 4EGI-1, which is understood to be the same as or structurally analogous to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for creating a stock solution of this compound (also known as 4EGI-1) is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of at least 35 mg/mL.[1] For best results, it is critical to use newly opened, anhydrous (hygroscopic) DMSO, as the presence of water can significantly impact solubility.[1]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A2: This is a common issue known as "fall-out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. To resolve this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Increase the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but low enough to not affect your biological system (typically ≤ 0.5%).
-
Use a Surfactant or Carrier: Some protocols have successfully used additives. For in vivo studies, one protocol used a vehicle solution of 50% DMSO and 10% β-propylcyclodextrin to maintain solubility upon administration.[2]
-
Prepare Intermediate Dilutions: Instead of diluting the high-concentration stock directly into your final aqueous buffer, perform one or more intermediate dilution steps in a buffer containing a higher percentage of DMSO before the final dilution.
Q3: How should I prepare and store my this compound stock solution?
A3: For long-term storage, stock solutions should be stored at -80°C.[1] A datasheet suggests that a DMSO stock is stable for up to 6 months at -80°C or 2 weeks at 4°C.[3] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[4]
Q4: I am observing inconsistent or lower-than-expected activity in my cell-based assays. Could this be related to solubility?
A4: Yes, poor solubility can lead to inconsistent results. If the compound precipitates out of solution, its effective concentration will be lower and more variable than intended.[5][6] Some studies have noted that issues with cell penetration or solubility can affect experimental outcomes.[5][6] Always ensure your compound is fully dissolved in the stock solution and does not precipitate in your final assay medium. Visually inspect for any precipitate after dilution.
Q5: What is the mechanism of action for this inhibitor?
A5: This compound is an allosteric inhibitor that disrupts the protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.[7][8] By binding to a hydrophobic pocket on eIF4E, it prevents the formation of the eIF4F complex, which is a rate-limiting step in cap-dependent translation initiation.[5][6][7]
Troubleshooting Guide
Problem 1: Precipitate is visible in the vial or after dilution.
| Potential Cause | Troubleshooting Step |
| Poor Quality or Old Solvent | Discard old DMSO. Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1] Water in DMSO significantly reduces the solubility of many organic compounds. |
| Incomplete Dissolution | After adding the solvent, ensure the compound is fully dissolved by vortexing and/or sonicating the solution. Warm the solution gently (e.g., to 37°C) if necessary, but be mindful of potential compound degradation with excessive heat. |
| Precipitation in Aqueous Media (Fall-out) | Reduce the final concentration of the inhibitor in your assay. Alternatively, prepare intermediate dilutions in a buffer containing a higher percentage of DMSO before making the final dilution into your aqueous medium. Ensure the final DMSO concentration is compatible with your experimental system. |
| Storage Issues | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[4] Ensure vials are tightly sealed to prevent moisture absorption. Store at -80°C for long-term stability.[1] |
Problem 2: Inconsistent or weak biological activity.
| Potential Cause | Troubleshooting Step |
| Incorrect Effective Concentration | Confirm that the compound is fully in solution at the final concentration. Centrifuge your final working solution and test the supernatant to see if activity is retained, which can indicate if precipitation is the cause of reduced effective concentration. |
| Cell Permeability Issues | While the inhibitor is designed to be cell-permeable, different cell lines may have varying uptake efficiencies.[5][6] Consider increasing the incubation time or performing a dose-response curve to determine the optimal concentration for your specific cell line. |
| Compound Degradation | Ensure proper storage conditions have been maintained.[1][3] Avoid exposing the compound to harsh conditions (e.g., strong acids/bases, excessive heat, prolonged light exposure). Use fresh dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes the available solubility data for the eIF4E/eIF4G inhibitor 4EGI-1.
| Compound | Solvent | Concentration | Molar Equivalent | Notes |
| 4EGI-1 | DMSO | ≥ 35 mg/mL | 77.56 mM | Use of newly opened, hygroscopic DMSO is recommended for best results.[1] |
| 4EGI-1 | In vivo vehicle | 5 µg/µL | N/A | Prepared in a solution of 50% DMSO and 10% β-propylcyclodextrin.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Required Mass: The molecular weight of this compound (C₃₃H₂₈ClF₃N₆O₄S) is 697.13 g/mol .[3] To prepare 1 mL of a 10 mM stock, you will need: Mass = 0.010 mol/L * 0.001 L * 697.13 g/mol = 6.97 mg
-
Weigh Compound: Carefully weigh approximately 7 mg of this compound powder into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, place the tube in a sonicator bath for 5-10 minutes until all particulate matter is dissolved. Visually inspect the solution against a light source to ensure it is clear.
-
Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol is an example for dosing cells with a final concentration of 10 µM, ensuring the final DMSO concentration is 0.1%.
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution: Prepare a 1:100 intermediate dilution of the stock solution in sterile cell culture medium.
-
Add 5 µL of the 10 mM stock to 495 µL of culture medium. This results in a 100 µM solution in 1% DMSO. Mix thoroughly by pipetting.
-
-
Prepare Final Working Solution: Add the intermediate dilution to your cell culture plate. For example, to achieve a final concentration of 10 µM:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well of a culture plate.
-
The final volume is 1 mL, the final inhibitor concentration is 10 µM, and the final DMSO concentration is 0.1%.
-
-
Control: Remember to treat a set of control cells with the same final concentration of DMSO (0.1%) without the inhibitor.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the interactions between eukaryotic initiation factors 4E and 4G impairs long-term associative memory consolidation but not reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
Technical Support Center: Optimizing eIF4E Inhibitor Dosage for In Vivo Animal Studies
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for eIF4E inhibitors?
A1: Eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap structure of messenger RNA (mRNA), a critical step in initiating the translation of many proteins involved in cell growth, proliferation, and survival.[1][2][3][4][5] eIF4E's activity is often elevated in cancer, leading to increased translation of oncogenes like VEGF, cyclin D1, and c-myc.[6] eIF4E inhibitors aim to block this process, thereby reducing the production of these cancer-promoting proteins.[6] Some inhibitors may work by disrupting the interaction between eIF4E and eIF4G, which is essential for the formation of the eIF4F translation initiation complex.[7][8]
Q2: What are the initial steps to consider before starting an in vivo study with a novel eIF4E inhibitor?
A2: Before initiating in vivo experiments, it is crucial to have a solid understanding of your inhibitor's properties. This includes:
-
In vitro potency: Determine the IC50 or EC50 in relevant cancer cell lines.
-
Selectivity: Profile the inhibitor against other kinases and off-target proteins to understand its specificity.
-
Pharmacokinetics (PK): Conduct preliminary PK studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform the initial dosing regimen.
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Solubility and Formulation: Develop a suitable vehicle for in vivo administration that ensures the inhibitor remains soluble and stable.
Q3: How do I select an appropriate animal model for my eIF4E inhibitor study?
A3: The choice of animal model is critical for the success of your study. Considerations include:
-
Xenograft models: Human cancer cell lines with known eIF4E pathway activation (e.g., high eIF4E expression or mTOR pathway mutations) can be implanted into immunocompromised mice.
-
Patient-Derived Xenograft (PDX) models: These models, derived directly from patient tumors, may better reflect the heterogeneity of human cancers.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors due to genetic alterations in the eIF4E pathway can be valuable for studying efficacy in a more physiologically relevant context.
Q4: What are the potential on-target toxicities associated with eIF4E inhibition?
A4: Since eIF4E is essential for the translation of many proteins in normal cells, on-target toxicities are a possibility.[6] However, studies with eIF4E-specific ASOs have shown that reducing eIF4E levels by as much as 80% in the liver of mice did not lead to significant toxicity, suggesting that cancer cells may be more sensitive to eIF4E inhibition than normal tissues.[6] Potential toxicities could include effects on rapidly dividing tissues. Careful monitoring of animal health, including body weight, behavior, and complete blood counts, is essential.
Troubleshooting Guide
Issue 1: Poor solubility of the eIF4E inhibitor for in vivo formulation.
| Possible Cause | Troubleshooting Step |
| Inherent low solubility of the compound. | - Vehicle screening: Test a panel of biocompatible solvents and excipients (e.g., DMSO, PEG300, Solutol HS 15, cyclodextrins).- Formulation development: Consider more advanced formulations like nano-suspensions or lipid-based formulations. |
| Precipitation of the compound upon injection. | - Adjust pH: If the compound's solubility is pH-dependent, adjust the pH of the formulation.- Pre-warm the formulation: Gently warming the formulation before injection may help maintain solubility. |
Issue 2: Lack of in vivo efficacy in a tumor model.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosage or dosing schedule. | - Dose-escalation study: Perform a study with increasing doses to determine the maximum tolerated dose (MTD).- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlate drug exposure with target engagement and efficacy to optimize the dosing regimen. |
| Poor bioavailability. | - Alternative routes of administration: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injection.- Reformulation: As mentioned above, a different formulation may improve absorption. |
| Tumor model resistance. | - Confirm target expression: Ensure the tumor model expresses eIF4E and is dependent on the eIF4E pathway for growth.- Investigate resistance mechanisms: Explore potential bypass signaling pathways that may be compensating for eIF4E inhibition. |
| Insufficient target engagement. | - Assess biomarkers: Analyze tumor tissue for downstream markers of eIF4E activity (e.g., p-4E-BP1, cyclin D1, VEGF) to confirm the inhibitor is hitting its target.[6] |
Quantitative Data Summary
Table 1: Examples of eIF4E Inhibitors and Preclinical Findings
| Inhibitor Class | Example Compound | Key In Vivo Findings | Reference |
| eIF4E-eIF4G Interaction Inhibitor | 4EGI-1 | Reverses cognitive and behavioral deficits in a mouse model of Fragile X syndrome. | [9] |
| Antisense Oligonucleotide (ASO) | eIF4E-specific ASO | Suppressed tumor growth in human cancer xenografts without significant toxicity. Reduced eIF4E expression in both tumor and normal tissues. | [6] |
Table 2: Potential Pharmacodynamic Biomarkers for eIF4E Inhibition
| Biomarker | Tissue | Method | Expected Change with Inhibition |
| p-4E-BP1 (phosphorylated) | Tumor, Surrogate Tissues | Western Blot, IHC | Decrease |
| eIF4E | Tumor, Surrogate Tissues | Western Blot, IHC | No change (for inhibitors), Decrease (for ASOs) |
| Cyclin D1 | Tumor | Western Blot, IHC | Decrease |
| VEGF | Tumor, Plasma | Western Blot, ELISA | Decrease |
| c-Myc | Tumor | Western Blot, IHC | Decrease |
| Survivin | Tumor | Western Blot, IHC | Decrease |
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Efficacy Study of an eIF4E Inhibitor in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with known eIF4E pathway activation.
-
Implant 1-10 million cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the eIF4E inhibitor in a suitable vehicle.
-
Administer the inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage or IP injection).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (e.g., when control tumors reach a certain size or at a prespecified time point), euthanize the mice.
-
Collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Protocol 2: Western Blot Analysis of Pharmacodynamic Biomarkers
-
Tissue Lysis:
-
Homogenize collected tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-4E-BP1, total 4E-BP1, cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine changes in protein expression.
-
Visualizations
Caption: eIF4E signaling pathway in cap-dependent translation.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. The eukaryotic translation initiation factor eIF4E wears a “cap” for many occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic initiation factor 4E (eIF4E): A recap of the cap-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EIF4E - Wikipedia [en.wikipedia.org]
- 5. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in eIF4E-IN-1 experiments
Welcome to the technical support center for eIF4E-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments involving this potent eIF4E inhibitor. The information is presented in a question-and-answer format to directly address common issues.
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1][2] eIF4E is a key protein in the regulation of protein synthesis, specifically cap-dependent translation. It binds to the 5' cap structure of messenger RNAs (mRNAs) to facilitate ribosome recruitment and initiate translation.[3] By inhibiting eIF4E, this compound can modulate the translation of specific mRNAs, including those involved in cell proliferation, survival, and angiogenesis, making it a compound of interest in cancer research.[4][5] Additionally, this compound has been described in patent literature as an inhibitor of immunosuppressive components like PD-1, PD-L1, LAG3, TIM3, and/or IDO, suggesting its potential application in immuno-oncology.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides troubleshooting guidance for common issues encountered during experiments with this compound. As detailed experimental data for this compound is limited, some of the following recommendations are based on experiences with 4EGI-1, a well-characterized inhibitor of the eIF4E/eIF4G interaction with a similar mechanism of action. Researchers should consider these as starting points and optimize for their specific experimental systems.
Inconsistent or No Inhibitory Effect
Q2: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect. Here is a step-by-step troubleshooting guide:
-
Compound Integrity and Storage:
-
Verification: Confirm the identity and purity of your this compound stock. If possible, verify by analytical methods like LC-MS.
-
Storage: Ensure the compound has been stored correctly. According to the datasheet, this compound powder is stable for 2 years at -20°C. In DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C.[1] Improper storage can lead to degradation.
-
-
Solubility Issues:
-
Problem: this compound may not be fully dissolved in your stock solution or may precipitate in your culture medium.
-
Solution: Prepare fresh stock solutions in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent-induced cytotoxicity. For the similar compound 4EGI-1, solubility can be an issue, and sonication or gentle heating may be required for complete dissolution.[6]
-
-
Experimental Concentration:
-
Problem: The concentration of this compound used may be too low for your specific cell line or experimental setup.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your cell line. For 4EGI-1, effective concentrations in cell-based assays typically range from low to mid-micromolar (e.g., 6 µM to 50 µM).[7]
-
-
Cell Line Sensitivity:
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Problem: Different cell lines can have varying sensitivities to eIF4E inhibition.
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Solution: Research the eIF4E dependency of your cell line. Cells with high levels of cap-dependent translation or overexpression of eIF4E are generally more sensitive.[8] Consider using a positive control cell line known to be sensitive to eIF4E inhibitors.
-
-
Duration of Treatment:
-
Problem: The treatment time may be insufficient to observe a downstream effect.
-
Solution: Optimize the incubation time. Effects on protein synthesis can be rapid, while effects on cell proliferation or apoptosis may require longer treatment durations (e.g., 24-72 hours).
-
Cell Viability and Toxicity Issues
Q3: I am observing high levels of cell death or unexpected toxicity in my experiments. What could be the cause?
-
Solvent Toxicity:
-
Problem: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (usually <0.5%). Always include a vehicle-only control in your experiments.
-
-
Off-Target Effects:
-
Problem: At high concentrations, small molecule inhibitors can have off-target effects.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed phenotype is due to eIF4E inhibition, consider rescue experiments or using a structurally distinct eIF4E inhibitor.
-
-
Compound Purity:
-
Problem: Impurities in the compound preparation could be causing toxicity.
-
Solution: Whenever possible, use high-purity this compound (>98%).
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₃H₂₈ClF₃N₆O₄S | [1][2] |
| Molecular Weight | 697.13 g/mol | [1][2] |
| CAS Number | 2573979-31-2 | [1][2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 2 years | [1] |
| In DMSO | 4°C | 2 weeks | [1] |
| In DMSO | -80°C | 6 months | [1] |
Table 3: Recommended Starting Concentrations for the eIF4E/eIF4G Inhibitor 4EGI-1 (as a proxy for this compound)
| Assay Type | Cell Line Example | Concentration Range | Reference |
| Cell Growth Inhibition | A549 lung cancer | ~6 µM (IC50) | [7] |
| Apoptosis Induction | Jurkat | 60 µM | [7] |
| Inhibition of eIF4F Complex | U87 glioblastoma | 50 µM | [6] |
| Inhibition of Breast Cancer Stem Cells | - | 8 - 40 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) by dissolving the powder in 100% sterile DMSO.
-
To aid dissolution, vortex the solution and, if necessary, use a sonicator bath for a short period.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: General Cell-Based Assay with this compound
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in your cell culture medium. Ensure the final DMSO concentration remains constant across all treatments, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Readout: Perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for downstream targets, or flow cytometry for apoptosis.
Protocol 3: Western Blotting to Assess eIF4E Pathway Inhibition
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key pathway proteins overnight at 4°C. Recommended targets include:
-
Phospho-4E-BP1 (Thr37/46) to assess mTORC1 activity upstream of eIF4E.
-
Total 4E-BP1 as a loading control for the phosphorylated form.
-
Downstream targets of eIF4E-mediated translation, such as Cyclin D1, c-Myc, or Survivin.
-
A housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Simplified eIF4E signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
Caption: Logical relationships between common experimental issues, their potential causes, and solutions.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EIF4E - Wikipedia [en.wikipedia.org]
- 4. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting translation: eIF4E as an emerging anticancer drug target | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. portlandpress.com [portlandpress.com]
how to minimize toxicity of eIF4E-IN-1 in normal cells
Welcome to the technical support center for eIF4E-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing its potential toxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a key protein in the regulation of protein synthesis, specifically cap-dependent translation. It binds to the 5' cap structure of messenger RNAs (mRNAs) and facilitates the recruitment of ribosomes.[1][2] The activity of eIF4E is regulated by the PI3K/Akt/mTOR and Ras/MAPK signaling pathways.[1][3] this compound and similar inhibitors act by disrupting the interaction between eIF4E and eIF4G, a scaffolding protein essential for the assembly of the eIF4F translation initiation complex.[4][5] This disruption prevents the recruitment of ribosomes to mRNA, thereby inhibiting the translation of specific mRNAs, many of which encode proteins involved in cell proliferation and survival, such as cyclin D1 and c-myc.[6][7] Interestingly, some inhibitors like 4EGI-1 (a compound related to the broader class of eIF4E inhibitors) bind to eIF4E at a site distant from the eIF4G binding site, suggesting an allosteric mechanism of inhibition.[4]
Q2: Why is this compound expected to be more toxic to cancer cells than normal cells?
A2: Cancer cells are often more reliant on elevated eIF4E activity for their survival and proliferation compared to normal cells.[7][8] This phenomenon is sometimes referred to as "oncogene addiction." Many cancers exhibit hyperactivation of the PI3K/Akt/mTOR and Ras/MAPK signaling pathways, leading to increased eIF4E activity.[1][3] This heightened dependence makes cancer cells particularly vulnerable to the inhibition of eIF4E. Studies have shown that reducing eIF4E levels, for instance by using antisense oligonucleotides (ASOs), can suppress tumor growth without significant toxicity to normal tissues in preclinical models.[6][7][9] Furthermore, research in mice has demonstrated that a 50% reduction in eIF4E expression is compatible with normal development and global protein synthesis, yet it significantly impedes cellular transformation.[10][11][12][13] This suggests a therapeutic window where a dose of an eIF4E inhibitor can be effective against cancer cells while being tolerated by normal cells.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively detailed in the provided search results, inhibitors of the eIF4E pathway can have broader effects due to the central role of protein synthesis in cellular function. Potential off-target effects could include unintended inhibition of other proteins or disruption of cellular processes that are not the primary target. It is also important to consider that while eIF4E inhibition is designed to be selective for cap-dependent translation, it could have unforeseen consequences on other cellular functions. Researchers should always include appropriate controls in their experiments to monitor for potential off-target effects.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination therapy is a promising strategy to enhance the efficacy of eIF4E inhibitors and potentially reduce toxicity. For instance, combining an eIF4E inhibitor with agents that target other signaling pathways involved in cancer, such as inhibitors of the PI3K/mTOR pathway (e.g., rapamycin analogs), could lead to synergistic anti-tumor effects.[14] Additionally, combining eIF4E inhibition with therapies that induce cellular stress, such as radiation, has been shown to enhance the radiosensitivity of tumor cells.[8] The rationale behind combination therapy is to target multiple vulnerabilities of cancer cells simultaneously, which can lead to a more robust and durable response.
Troubleshooting Guides
Issue 1: High toxicity observed in normal (non-cancerous) control cell lines.
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Possible Cause 1: Suboptimal inhibitor concentration. The concentration of this compound may be too high, leading to non-specific cytotoxicity.
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Solution: Perform a dose-response experiment to determine the optimal concentration that selectively affects cancer cells while minimizing toxicity in normal cells. A suggested starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar) on both cancerous and normal cell lines.
-
-
Possible Cause 2: Extended treatment duration. Prolonged exposure to the inhibitor may lead to cumulative toxicity in normal cells.
-
Solution: Optimize the treatment duration. It is possible that a shorter exposure time is sufficient to induce apoptosis in cancer cells without causing significant harm to normal cells. Conduct a time-course experiment to evaluate this.
-
-
Possible Cause 3: High sensitivity of the specific normal cell line. Some normal cell types may be inherently more sensitive to the inhibition of protein synthesis.
-
Solution: If possible, test the inhibitor on a panel of different normal cell lines to assess cell-type-specific toxicity. This will help in selecting the most appropriate control cell lines for your experiments.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Inhibitor instability. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Aliquot the inhibitor upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 2: Variability in cell culture conditions. Factors such as cell density, passage number, and media composition can influence the cellular response to the inhibitor.
-
Solution: Standardize your cell culture protocols. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Use a consistent batch of media and supplements.
-
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range would be from 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor dose.
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Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
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Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
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Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting to Confirm Target Engagement
This protocol is to verify that this compound is inhibiting the eIF4E pathway by assessing the levels of downstream effector proteins.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from the dose-response assay.
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Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Antibody Incubation: Probe the membrane with primary antibodies against downstream targets of eIF4E, such as cyclin D1, c-myc, or survivin.[6][7] Also, probe for a loading control like GAPDH or β-actin.
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Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.[15]
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Quantitative Data Summary
| Cell Line Type | This compound Concentration | Observed Effect | Reference |
| Various Cancer Cell Lines | Low micromolar | Reduced viability and proliferation | [4] |
| Normal Adult Mouse Tissues | N/A (ASO-mediated reduction) | No significant toxicity observed | [7] |
| Eif4e haploinsufficient mice | 50% reduction in eIF4E | Compatible with normal development | [10][11][12] |
Visualizations
Caption: Simplified diagram of the eIF4E signaling pathway and translation initiation.
Caption: Experimental workflow for a dose-response assay to determine IC50.
References
- 1. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders [frontiersin.org]
- 3. Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]
- 4. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. JCI - Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity [jci.org]
- 7. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translation initiation factor eIF4E is a target for tumor cell radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Requirements for eIF4E Dose in Normal Development and Cancer [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Differential Requirements for eIF4E Dose in Normal Development and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Technical Support Center: Improving the Bioavailability of eIF4E-IN-1 for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of eIF4E-IN-1. Due to the limited public availability of specific physicochemical data for this compound, much of the quantitative information and some procedural recommendations are based on its close structural and functional analog, 4EGI-1. Researchers should use this information as a starting point and optimize protocols for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a key protein in the initiation of cap-dependent mRNA translation, a process that is often dysregulated in cancer and other diseases.[1][2][3] eIF4E binds to the 5' cap structure of mRNA, facilitating the assembly of the eIF4F complex and the recruitment of ribosomes.[4][5] this compound and its analogs, like 4EGI-1, are allosteric inhibitors that bind to a site on eIF4E distinct from the cap-binding pocket.[3][6] This binding induces a conformational change in eIF4E that prevents its interaction with the scaffolding protein eIF4G, thereby inhibiting the formation of the active eIF4F complex and suppressing cap-dependent translation.[3][6]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A2: Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility. For in vitro experiments, the recommended starting solvent is dimethyl sulfoxide (DMSO). The analog 4EGI-1 is soluble in DMSO at concentrations of ≥ 35 mg/mL. For in vivo studies, further formulation development is necessary to create a biocompatible solution that maintains the compound's stability and bioavailability.
Q3: My this compound is precipitating in my cell culture media. How can I prevent this?
A3: Precipitation in aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting tips:
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Lower the final concentration: Your working concentration might be exceeding the solubility limit of the compound in the media.
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Optimize the final DMSO concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your culture media.
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Use a pre-warmed media: Adding the DMSO stock solution to pre-warmed media can sometimes help maintain solubility.
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Consider serum concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules in solution. Ensure your media contains an appropriate amount of FBS.
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Formulation with solubilizing agents: For persistent precipitation issues, consider formulating the compound with biocompatible solubilizing agents. (See the Troubleshooting Guide below).
Q4: I am not observing the expected biological effect in my cell-based assays. What could be the reason?
A4: Several factors could contribute to a lack of efficacy in cell-based assays:
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Compound integrity: Ensure your this compound is not degraded. Store it as recommended by the supplier, typically desiccated at -20°C or -80°C.
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Cell permeability: While many small molecules are cell-permeable, issues with cellular uptake can occur.[7][8][9][10][11] Consider using cell lines with known transporter expression profiles or performing uptake studies.
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Assay endpoint: The effect of inhibiting eIF4E may not be immediately apparent. Consider longer incubation times or using more sensitive assays that measure the translation of specific eIF4E-sensitive mRNAs (e.g., c-Myc, Cyclin D1).
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Off-target effects: At high concentrations, small molecules can have off-target effects that may mask the desired biological outcome. Perform dose-response experiments to determine the optimal concentration.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration in aqueous media. | Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture media or buffer. | Identification of a working concentration that does not lead to precipitation. |
| Suboptimal solvent for stock solution. | Prepare a fresh stock solution in high-purity, anhydrous DMSO. | A clear, fully dissolved stock solution. |
| Precipitation upon dilution into aqueous buffer. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. | A clear final solution without visible precipitate. |
| Compound instability in aqueous solution. | Prepare fresh dilutions immediately before each experiment. Avoid storing diluted solutions. | Consistent experimental results. |
| Need for a more robust formulation. | Explore the use of co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), or cyclodextrins. | Improved solubility and stability in aqueous solutions. |
Issue 2: Inconsistent Results in In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell line variability. | Test the effect of this compound on multiple cell lines to identify a sensitive model. | Consistent and reproducible dose-dependent effects in a sensitive cell line. |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | Observation of a clear biological effect at a specific time point. |
| Assay insensitivity. | Use a more direct measure of eIF4E inhibition, such as a Western blot for downstream targets (e.g., c-Myc, Cyclin D1) or a polysome profiling assay. | A measurable decrease in the protein levels of eIF4E-sensitive targets. |
| Compound degradation. | Aliquot the stock solution to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. | Reliable and reproducible experimental outcomes. |
Quantitative Data Summary
The following tables summarize key quantitative data for the eIF4E inhibitor 4EGI-1, which is a close analog of this compound. This data can be used as a reference for experimental design.
Table 1: In Vitro Binding Affinity and Cellular Potency of 4EGI-1
| Parameter | Value | Cell Line(s) | Reference |
| Kd vs. eIF4E | 25 µM | N/A (in vitro) | [12] |
| IC50 (Cell Viability) | ~25 µM | Jurkat | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
-
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cell Viability Assay
-
Materials:
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Cancer cell line of interest (e.g., MCF-7, A549)
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Complete cell culture medium
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96-well plates
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
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Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
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Protocol 3: Western Blot Analysis of eIF4E Downstream Targets
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
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Treat the cells with this compound at the desired concentration and for the optimal duration determined from previous experiments. Include a vehicle control.
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Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize to the loading control (β-actin).
-
Visualizations
References
- 1. EIF4E - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 5. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
addressing batch-to-batch variability of eIF4E-IN-1 compound
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the eIF4E inhibitor, eIF4E-IN-1. Given the limited publicly available information specific to this compound, this guide leverages data and protocols from its well-characterized analog, 4EGI-1, to address potential issues, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the potency of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can stem from several factors:
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Purity: The percentage of the active compound may differ between batches. Impurities from the synthesis process can interfere with the assay or have off-target effects.
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Isomeric Ratio: this compound, similar to its analog 4EGI-1, can exist as E/Z isomers around the C=N double bond.[1][2] Different ratios of these isomers in a given batch could lead to varied biological activity, as one isomer may be more active than the other.
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Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration and thus, reduced potency. The solubility can be affected by minor variations in the solid-state form (polymorphism) between batches.
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Degradation: The compound may have degraded during storage if not handled properly, leading to a decrease in the concentration of the active molecule.
Q2: How can we assess the quality of a new batch of this compound?
A2: It is crucial to perform in-house quality control (QC) on each new batch. We recommend the following analytical tests:
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Purity Assessment by HPLC or LC-MS: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can determine the purity of the compound and identify the presence of any impurities.[1][2]
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Structural Confirmation by NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the chemical structure of the compound and may help in assessing the ratio of E/Z isomers.[1][3]
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Identity Confirmation by High-Resolution Mass Spectrometry (HR-MS): This technique provides an accurate mass measurement to confirm the elemental composition of the compound.[2]
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Functional Assay: Test the new batch in a well-established in vitro or cell-based assay alongside a previous, well-characterized "gold standard" batch to directly compare biological activity.
Q3: My this compound solution appears cloudy. What should I do?
A3: A cloudy solution indicates poor solubility. Do not use a cloudy solution in your experiments as the actual concentration of the dissolved compound will be unknown. To improve solubility:
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Sonication: Sonicate the solution in a water bath.
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Gentle Warming: Gently warm the solution (be cautious of potential degradation at higher temperatures).
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Alternative Solvents: While DMSO is a common solvent, ensure it is of high quality and anhydrous. For cell-based assays, be mindful of the final DMSO concentration, which should typically be below 0.5% to avoid solvent-induced toxicity.
If solubility issues persist, it may be indicative of an issue with the specific batch of the compound.
Q4: We are not observing the expected downstream effects on protein translation after treating cells with this compound. What could be the problem?
A4: If you are not seeing the expected biological effect, consider the following:
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Compound Inactivity: The batch of the compound may be of poor quality (impure, degraded, or incorrect isomer ratio). Verify the compound's quality as described in Q2.
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Cellular Permeability: While 4EGI-1 is known to be cell-permeable, issues with a specific batch or experimental conditions might affect its uptake.
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Experimental Conditions:
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Treatment Duration and Concentration: Optimize the concentration and incubation time of this compound for your specific cell line and assay.
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Cell Density: Ensure that cell density is consistent across experiments, as this can influence drug response.
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Assay Sensitivity: The assay used to measure downstream effects (e.g., Western blot for specific proteins) may not be sensitive enough to detect subtle changes. Ensure your antibodies are validated and your protocol is optimized.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
This guide provides a systematic approach to identifying and mitigating the impact of this compound batch-to-batch variability.
Table 1: Example Quantitative Data for Different Batches of this compound
| Parameter | Batch A (Reference) | Batch B | Batch C | Recommended Action if Out of Specification |
| Purity (by HPLC) | >98% | 92% | >98% | Do not use batches with purity <95%. Request replacement from the supplier. |
| Identity (by HR-MS) | Matches Expected MW | Matches Expected MW | Does Not Match | Do not use. The compound is not this compound. |
| Isomeric Ratio (E:Z by ¹H NMR) | 10:1 | 2:1 | 10:1 | If a significant difference in ratio is observed and correlates with activity, consider separating isomers or requesting a batch with the correct ratio. |
| Solubility in DMSO | Clear at 50 mM | Cloudy at 20 mM | Clear at 50 mM | Indicates potential issues with the solid form. Perform solubility testing before use. |
| In Vitro IC50 (eIF4E-eIF4G Binding Assay) | 5 µM | 25 µM | 5.5 µM | A significant shift in IC50 confirms a difference in biological activity. |
| Cell-Based EC50 (Cyclin D1 Inhibition) | 15 µM | 70 µM | 16 µM | Correlate with in vitro data to assess cell permeability and on-target effects. |
Experimental Protocols
Protocol 1: Purity and Identity Analysis by LC-MS
Objective: To determine the purity of this compound and confirm its molecular weight.
Materials:
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This compound sample
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HPLC-grade acetonitrile (ACN)
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HPLC-grade water
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Formic acid (FA)
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LC-MS system with a C18 column
Procedure:
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Prepare a 1 mg/mL stock solution of this compound in DMSO.
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Dilute the stock solution to 10 µg/mL in a 50:50 mixture of ACN and water with 0.1% FA.
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Set up the LC-MS method with a suitable gradient of ACN and water with 0.1% FA.
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Inject the sample and acquire data in both positive and negative ion modes.
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Analyze the chromatogram to determine the percentage purity based on the area of the main peak.
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Analyze the mass spectrum of the main peak to confirm that the molecular weight matches the expected value for this compound.
Protocol 2: Western Blot for Downstream Target Inhibition
Objective: To assess the biological activity of this compound by measuring the expression of a downstream target, such as Cyclin D1.
Materials:
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Cancer cell line known to be sensitive to eIF4E inhibition (e.g., breast or lung cancer cell lines).
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This compound from different batches.
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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BCA protein assay kit.
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SDS-PAGE gels and blotting equipment.
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Primary antibodies: anti-Cyclin D1, anti-β-actin (loading control).
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
Procedure:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat cells with a dose-range of this compound from each batch for 24 hours. Include a DMSO vehicle control.
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Lyse the cells and quantify protein concentration using the BCA assay.
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Normalize protein concentrations and prepare samples for SDS-PAGE.
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Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Develop the blot using a chemiluminescent substrate and image the results.
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Quantify the band intensities and normalize the Cyclin D1 signal to the β-actin signal.
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Compare the dose-dependent inhibition of Cyclin D1 expression between the different batches.
Visualizations
eIF4E Signaling Pathway and this compound Mechanism of Action
Caption: eIF4E signaling pathway and the inhibitory mechanism of this compound.
Troubleshooting Workflow for this compound Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
References
Technical Support Center: Refining Experimental Protocols for Long-Term eIF4E-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the eIF4E inhibitor, eIF4E-IN-1, in long-term experimental settings.
I. Troubleshooting Guides
This section addresses specific issues that may arise during prolonged this compound treatment, presented in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Decreased efficacy of this compound over time. | Compound Instability: this compound may degrade in cell culture medium over extended periods. Metabolism: Cells may metabolize the compound, reducing its effective concentration. Development of Resistance: Cancer cells can develop resistance mechanisms to eIF4E inhibitors.[1] | Compound Stability: Prepare fresh stock solutions regularly and minimize freeze-thaw cycles. Consider the stability of the compound in your specific cell culture medium by performing a time-course analysis of its concentration. Dosing Schedule: Instead of a single initial dose, implement a schedule of regular media changes with fresh this compound to maintain a consistent concentration. Investigate Resistance: Analyze downstream markers of eIF4E activity (e.g., phosphorylation of 4E-BP1, levels of cyclin D1 and c-Myc) at different time points to assess target engagement.[2] If target engagement is lost, investigate potential resistance mechanisms such as upregulation of parallel signaling pathways. |
| 2. High levels of cytotoxicity or unexpected cell death. | Off-Target Effects: At high concentrations or with prolonged exposure, this compound may have off-target effects.[2][3] Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to eIF4E inhibition. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration used. | Dose-Response Curve: Perform a thorough dose-response and time-course experiment to determine the optimal, non-toxic concentration for your specific cell line.[4] Control Experiments: Include appropriate vehicle controls (e.g., medium with the same concentration of DMSO) in all experiments. Apoptosis Assays: Use assays such as Annexin V/PI staining or caspase activity assays to determine if the observed cell death is due to apoptosis, which can be an expected on-target effect.[4] |
| 3. Inconsistent or variable results between experiments. | Inconsistent Compound Concentration: Issues with stock solution preparation, storage, or dosing. Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular response. Assay Variability: Technical variability in downstream assays (e.g., Western blotting, polysome profiling). | Standardize Protocols: Maintain strict consistency in all experimental parameters, including compound preparation, cell seeding density, and treatment duration. Regularly Test Stock Solutions: Periodically verify the concentration and purity of your this compound stock. Internal Controls: Include internal controls in all assays to normalize for technical variability. |
| 4. No significant effect on cap-dependent translation. | Ineffective Concentration: The concentration of this compound may be too low to effectively inhibit the eIF4E/eIF4G interaction. Redundant Pathways: Cells may utilize alternative, eIF4E-independent mechanisms for translation initiation.[5] Incorrect Assessment Method: The chosen method for measuring cap-dependent translation may not be sensitive enough. | Optimize Concentration: Re-evaluate the dose-response curve to ensure you are using an effective concentration. Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to eIF4E in your cells. Polysome Profiling: Use polysome profiling to get a global view of translational activity. A shift from heavy polysomes to monosomes for specific mRNAs indicates inhibition of translation initiation. |
II. Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the mechanism of action of this compound? | This compound is an allosteric inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). It binds to a site on eIF4E that is distant from the eIF4G binding site, inducing a conformational change that prevents the interaction between eIF4E and eIF4G. This disruption of the eIF4F complex inhibits cap-dependent translation initiation.[6] Interestingly, some studies suggest that inhibitors like 4EGI-1 (a related compound) can stabilize the interaction between eIF4E and its inhibitory binding proteins (4E-BPs), further repressing translation.[7] |
| 2. How should I prepare and store this compound? | This compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution. It is crucial to consult the manufacturer's data sheet for specific solubility and stability information. To maintain compound integrity, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. |
| 3. How can I confirm that this compound is active in my cells? | To confirm target engagement, you can perform a Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of eIF4E upon ligand binding. To assess the functional consequence of target engagement, you can use Western blotting to analyze the expression levels of downstream targets of cap-dependent translation, such as cyclin D1 and c-Myc. A decrease in the levels of these proteins would indicate that this compound is active.[2] |
| 4. What are the expected effects of long-term this compound treatment on global protein synthesis? | While eIF4E is essential for cap-dependent translation, its inhibition does not necessarily lead to a complete shutdown of global protein synthesis. Many "housekeeping" proteins are translated from mRNAs that are less dependent on high eIF4E activity.[8] Long-term treatment is expected to selectively decrease the translation of a subset of mRNAs, particularly those with long, structured 5' untranslated regions (UTRs) that encode proteins involved in cell growth, proliferation, and survival.[9] However, prolonged and high-dose treatment can lead to a more significant reduction in overall protein synthesis and may induce cellular stress responses.[10] |
| 5. How can I assess the impact of this compound on cap-dependent translation? | Polysome profiling is a powerful technique to assess the global impact on translation. Inhibition of translation initiation by this compound will lead to a decrease in the number of ribosomes associated with mRNAs, resulting in a shift from larger polysomes to smaller polysomes and monosomes in the polysome profile. You can then isolate RNA from these fractions and use techniques like RT-qPCR or RNA-seq to identify which specific mRNAs are translationally repressed. |
| 6. What are potential mechanisms of resistance to this compound? | Cells can develop resistance to eIF4E inhibitors through several mechanisms, including: - Upregulation of parallel signaling pathways: Activation of pathways that can promote translation independently of the eIF4E-eIF4G axis. - Increased expression of eIF4E: Overexpression of the target protein can overcome the inhibitory effect of the compound. - Mutations in eIF4E: Mutations that prevent the binding of this compound without affecting the protein's function. - Increased drug efflux: Upregulation of drug transporters that pump the compound out of the cell.[1] |
III. Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of eIF4E inhibitors. Note that specific values can vary significantly between different cell lines and experimental conditions.
Table 1: IC50 Values of an eIF4E/eIF4G Interaction Inhibitor (eIF4E/eIF4G PPI-IN-1) [4]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 4.59 |
| HeLa | Cervical Cancer | 2.69 |
| HepG2 | Liver Cancer | 2.22 |
| MCF-7 | Breast Cancer | 3.45 |
| HEK-293T | Normal Kidney | > 40 |
Table 2: Effects of an eIF4E/eIF4G Interaction Inhibitor (eIF4E/eIF4G PPI-IN-1) on Apoptosis and Migration in HepG2 Cells [4]
| Treatment | Concentration (µM) | Incubation Time (h) | Effect |
| Apoptosis Induction | 2.5 | 48 | 49% apoptosis |
| Apoptosis Induction | 5.0 | 48 | > 74% apoptosis |
| Migration Suppression | 2.5 | 12 | Significant suppression |
| Migration Suppression | 2.5 | 24 | Significant suppression |
IV. Detailed Experimental Protocols
A. Western Blot Analysis of eIF4E Signaling Pathway
This protocol is for assessing the levels of key proteins in the eIF4E signaling pathway following long-term this compound treatment.
1. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-4E-BP1, total 4E-BP1, p-eIF4E, total eIF4E, cyclin D1, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
B. Polysome Profiling
This protocol allows for the analysis of global translation activity by separating mRNAs based on the number of associated ribosomes.
1. Cell Treatment and Lysis:
-
Treat cells with this compound for the desired duration.
-
Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium and incubate for 10 minutes at 37°C to arrest translation elongation.
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.
-
Centrifuge the lysate to pellet nuclei and mitochondria.
2. Sucrose Gradient Preparation:
-
Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
3. Ultracentrifugation:
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C in a swinging-bucket rotor.
4. Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
Collect fractions corresponding to different parts of the profile (e.g., non-translating mRNPs, monosomes, light polysomes, heavy polysomes).
5. RNA Isolation and Analysis:
-
Isolate RNA from each fraction using a standard RNA extraction method (e.g., Trizol).
-
Analyze the distribution of specific mRNAs across the gradient using RT-qPCR or RNA-seq to determine their translational status.
V. Visualizations
A. Signaling Pathways
Caption: eIF4E signaling and the mechanism of this compound.
B. Experimental Workflows
Caption: Western blot workflow for eIF4E pathway analysis.
Caption: Polysome profiling workflow to assess translation.
C. Logical Relationships
Caption: Logical flow of this compound's inhibitory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Depletion of cap-binding protein eIF4E dysregulates amino acid metabolic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Specificity of eIF4E-IN-1 for the eIF4E/eIF4G Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of eIF4E-IN-1 and its analogs, focusing on their specificity for the eukaryotic translation initiation factor 4E (eIF4E)/eIF4G interaction. We present supporting experimental data, detailed protocols for key assays, and visualizations to objectively assess its performance against alternative inhibitors.
Introduction to this compound and the eIF4E/eIF4G Interaction
The interaction between eIF4E and eIF4G is a critical rate-limiting step in cap-dependent translation initiation, a process frequently dysregulated in cancer.[1][2] eIF4E binds to the 5' cap of mRNA, while eIF4G is a scaffolding protein that recruits the rest of the translation machinery.[1] Disrupting this interaction is a promising therapeutic strategy to selectively inhibit the translation of oncogenic proteins.
This compound and its closely related analog, 4EGI-1, are allosteric inhibitors that bind to eIF4E at a site distant from the eIF4G binding interface.[3][4] This binding event induces a conformational change in eIF4E that prevents its interaction with eIF4G.[3][4] A key feature of 4EGI-1 is its dual activity: it not only disrupts the eIF4E/eIF4G complex but also stabilizes the interaction between eIF4E and its natural inhibitor, the 4E-binding protein 1 (4E-BP1).[5][6] This dual mechanism is thought to enhance its specificity and potency in inhibiting cap-dependent translation.
Comparative Analysis of Inhibitor Potency
The following table summarizes the available quantitative data for eIF4E/eIF4G interaction inhibitors. It is important to note that "this compound" is often used interchangeably with "4EGI-1" in the literature, with 4EGI-1 being the more extensively characterized compound.
| Compound | Target Interaction | Assay Type | Potency | Reference |
| 4EGI-1 | eIF4E/eIF4G Disruption | Fluorescence Polarization | IC50: ~42-47 µM | [7] |
| eIF4E Binding | Not specified | Kd: 25 µM | [8] | |
| eIF4E/eIF4G PPI-IN-1 | eIF4E Binding | Not specified | Kd: 20.2 µM | [9][10] |
| 4E1RCat | eIF4E/eIF4G & eIF4E/4E-BP1 Disruption | Not specified | Not specified | [11] |
| 4E2RCat | eIF4E/eIF4G & eIF4E/4E-BP1 Disruption | Not specified | Not specified | [11] |
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the central role of the eIF4E/eIF4G interaction in cap-dependent translation and the mechanism of action of different inhibitor classes.
References
- 1. EIF4E - Wikipedia [en.wikipedia.org]
- 2. Translational Homeostasis: Eukaryotic Translation Initiation Factor 4E Control of 4E-Binding Protein 1 and p70 S6 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Molecular mechanism of the dual activity of 4EGI-1: Dissociating eIF4G from eIF4E but stabilizing the binding of unphosphorylated 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of eIF4E Inhibitors in Patient-Derived Xenograft Models: A Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-tumor effects of eIF4E inhibitors, with a focus on their validation in patient-derived xenograft (PDX) models. While direct experimental data for eIF4E-IN-1 in PDX models is not publicly available, this document summarizes findings for related eIF4E inhibitors, 4EGI-1 and Tomivosertib, to serve as a valuable reference for preclinical study design and evaluation.
The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the protein synthesis machinery and a key regulator of the translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis. Its overexpression is a common feature in a wide range of human cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors targeting eIF4E have emerged as a promising class of anti-cancer agents. This guide focuses on the validation of their anti-tumor effects in patient-derived xenografts (PDXs), which are considered more clinically relevant preclinical models as they retain the histological and genetic characteristics of the original patient tumors.[1][2][3]
Mechanism of Action of eIF4E Inhibitors
eIF4E initiates cap-dependent translation by binding to the 5'-m7G cap of mRNA, which facilitates the assembly of the eIF4F complex and recruitment of the ribosome. Small molecule inhibitors of eIF4E primarily act by disrupting the interaction between eIF4E and eIF4G, a crucial scaffolding protein in the eIF4F complex. This disruption prevents the recruitment of the translational machinery to the mRNA, thereby inhibiting the synthesis of key oncoproteins. For instance, 4EGI-1, a well-characterized eIF4E inhibitor, acts as an allosteric inhibitor, binding to a site on eIF4E distant from the eIF4G binding site but inducing a conformational change that prevents their interaction.[4][5][6] Tomivosertib, on the other hand, is an inhibitor of the MNK1 and MNK2 kinases, which are responsible for phosphorylating eIF4E. Phosphorylation of eIF4E is a key step in its activation and its ability to promote the translation of oncogenic mRNAs.
Comparative Anti-Tumor Efficacy in Xenograft Models
While specific data for this compound in PDX models is unavailable, the following tables summarize the reported anti-tumor effects of 4EGI-1 and Tomivosertib in other xenograft models. This information can serve as a benchmark for evaluating novel eIF4E inhibitors.
Table 1: Preclinical Efficacy of 4EGI-1 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Observed Anti-Tumor Effects | Reference |
| Breast Cancer | Breast Cancer Stem Cell Xenograft | 75 mg/kg, i.p., daily for 30 days | Inhibition of tumor growth and tumorangiogenesis. | [7] |
| Melanoma | Cell-line Derived Xenograft | 25 and 75 mg/kg, q.d. | Inhibition of tumor growth. | [8] |
| Glioma | U87 Cell-line Xenograft | Not specified | Strong inhibition of tumor growth. | [5] |
Table 2: Preclinical Efficacy of Tomivosertib in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Observed Anti-Tumor Effects | Reference |
| Breast Cancer | Orthotopic Xenograft (MDA-MB-231) | 1 mg/kg/day (in combination with Adriamycin) | Synergistic effect on chemosensitivity. | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for establishing patient-derived xenografts and for conducting in vivo efficacy studies.
Establishment of Patient-Derived Xenografts
The protocol for establishing PDXs from patient tumor samples is a critical first step for in vivo drug evaluation.
Protocol:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.[2]
-
Tumor Processing: The tumor tissue is mechanically minced into small fragments (typically 2-3 mm³).[1]
-
Implantation: The tumor fragments are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[10][11]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers.
-
Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are excised, fragmented, and re-implanted into new cohorts of mice for expansion. This is referred to as passaging (F1, F2, etc.).[2]
-
Model Characterization: Established PDX models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor. This can include immunohistochemistry, DNA sequencing, and gene expression analysis.[10]
In Vivo Anti-Tumor Efficacy Studies
Once a PDX model is established, it can be used to evaluate the anti-tumor activity of therapeutic agents.
Protocol:
-
Animal Acclimatization: Mice bearing established PDX tumors of a suitable size (e.g., 100-200 mm³) are acclimatized to the experimental conditions.
-
Randomization: Animals are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., eIF4E inhibitor) is administered to the treatment group according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral). The control group receives a vehicle control.[10]
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers.
-
Data Analysis: The anti-tumor efficacy is typically assessed by calculating the tumor growth inhibition (TGI).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined endpoint size or at a specified time point.
Conclusion and Future Directions
While direct evidence for the anti-tumor effects of this compound in patient-derived xenografts is currently lacking in the public domain, the available data for other eIF4E inhibitors like 4EGI-1 and Tomivosertib demonstrate the potential of targeting this pathway in preclinical cancer models. The use of well-characterized PDX models will be crucial in further validating the efficacy of novel eIF4E inhibitors and in identifying predictive biomarkers to guide their clinical development. Future studies should focus on generating robust preclinical data for emerging eIF4E inhibitors in a diverse panel of PDX models representing various cancer subtypes to better predict their clinical utility.
References
- 1. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
- 3. championsoncology.com [championsoncology.com]
- 4. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing and characterizing patient-derived xenografts using pre-chemotherapy percutaneous biopsy and post-chemotherapy surgical samples from a prospective neoadjuvant breast cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-Validation of eIF4E-IN-1's Mechanism Using Genetic Knockdown of eIF4E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the eukaryotic translation initiation factor 4E (eIF4E): the small molecule inhibitor eIF4E-IN-1 and genetic knockdown via RNA interference (RNAi). A central challenge in drug development is ensuring that the effects of a chemical probe are truly due to its intended mechanism of action. Cross-validating the phenotypic effects of a small molecule inhibitor with a specific genetic knockdown of its target protein is a rigorous approach to confirm on-target activity and build confidence in the inhibitor's utility as a therapeutic agent or research tool. This guide presents available experimental data, detailed protocols, and visual workflows to facilitate the design and interpretation of such cross-validation studies.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies on the effects of this compound and eIF4E genetic knockdown on cancer cell lines. It is important to note that a direct head-to-head study comparing this compound and genetic knockdown in the same experimental setting was not identified in the public literature. Therefore, the data presented here are compiled from separate studies and should be interpreted with this context in mind.
Table 1: Inhibition of Cell Proliferation
| Method | Cell Line | Metric | Value |
| This compound | HepG2 (Liver Cancer) | IC50 | 2.22 µM[1] |
| Hela (Cervical Cancer) | IC50 | 2.69 µM[1] | |
| MCF-7 (Breast Cancer) | IC50 | 3.45 µM[1] | |
| A549 (Lung Cancer) | IC50 | 4.59 µM[1] | |
| eIF4E siRNA | MDA-MB-468, MCF7, MDA-MB-231, MDA-MB-435 (Breast Cancer) | % Growth Inhibition | Statistically significant decrease in growth compared to control siRNA[2] |
| OE33, FLO-1 (Esophageal Cancer) | % Proliferation Inhibition | Significant inhibition of proliferation[3] | |
| eIF4E shRNA | A549 (Lung Cancer) | % Viability Reduction | Significantly less viable compared to scrambled shRNA[4] |
| A2780, C200 (Ovarian Cancer) | % Growth Suppression | Efficiently suppressed cell growth[5] |
Table 2: Induction of Apoptosis
| Method | Cell Line | Metric | Value |
| This compound | HepG2 (Liver Cancer) | Apoptosis Induction | Induces apoptosis by regulating Bcl-2, Bax, and C-Caspase-3[1] |
| eIF4E shRNA | A549 (Lung Cancer) | % Apoptosis | 3.57% (48h), 4.63% (72h) vs. 1.60% in control[4] |
| MCF-7 (Breast Cancer) | % Apoptosis | 18.3% vs. control[6] |
Experimental Protocols
Western Blot for eIF4E and Downstream Targets
This protocol is essential for confirming the knockdown of eIF4E protein levels and assessing the impact on downstream signaling pathways.
a. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4).
-
Scrape adherent cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
b. Electrophoresis and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against eIF4E (or other targets like p-eIF4E, cyclin D1, c-Myc) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Polysome Profiling
This technique is used to assess the effect of eIF4E inhibition on global and specific mRNA translation by separating mRNAs based on the number of bound ribosomes.
a. Preparation of Sucrose Gradients:
-
Prepare 10% and 50% (w/v) sucrose solutions in a gradient buffer (e.g., 20mM Tris-HCl pH 7.5, 150mM NaCl, 5mM MgCl2).
-
Use a gradient maker to prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.
-
Store the gradients at 4°C until use.
b. Cell Lysis and Lysate Preparation:
-
Pre-treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to arrest translation elongation.
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Lyse cells in a hypotonic lysis buffer (e.g., 20mM Tris-HCl pH 7.5, 5mM MgCl2, 150mM NaCl, 1% Triton X-100, 100 µg/mL cycloheximide, and RNase inhibitors).
-
Centrifuge the lysate to pellet nuclei and mitochondria.
-
Determine the RNA concentration (A260) of the supernatant.
c. Ultracentrifugation and Fractionation:
-
Load equal amounts of lysate (based on A260) onto the prepared sucrose gradients.
-
Centrifuge at high speed (e.g., 36,000 rpm in an SW41Ti rotor) for several hours at 4°C.
-
Fractionate the gradients using a fraction collector while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
d. RNA Extraction and Analysis:
-
Extract RNA from the collected fractions using a suitable method (e.g., Trizol).
-
Analyze the distribution of specific mRNAs across the gradient using RT-qPCR or RNA-sequencing to determine their translational status.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The eIF4E signaling pathway, a key regulator of protein synthesis and cell growth.
Caption: Experimental workflow for cross-validating this compound with eIF4E genetic knockdown.
Caption: Mechanisms of action for this compound versus eIF4E genetic knockdown.
Concluding Remarks
The cross-validation of a small molecule inhibitor's mechanism of action with a corresponding genetic perturbation is a cornerstone of rigorous chemical biology and drug discovery. While the currently available literature does not provide a direct side-by-side comparison of this compound and eIF4E RNAi, the compiled data strongly suggest that both modalities phenocopy each other in their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The provided experimental protocols and visual workflows offer a robust framework for researchers to conduct such comparative studies. Future research that directly compares these two approaches in the same cellular context will be invaluable for definitively validating this compound as a specific and potent inhibitor of eIF4E function, and for further solidifying eIF4E as a critical oncogenic node in various cancers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and pharmacological inhibition of eIF4E effectively targets esophageal cancer cells and augments 5-FU’s efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Tumor-specific RNAi targeting eIF4E suppresses tumor growth, induces apoptosis and enhances cisplatin cytotoxicity in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of eIF4E Inhibitors: eIF4E-IN-1 vs. 4EGI-1 in Preclinical Models
In the landscape of cancer therapeutics, the eukaryotic translation initiation factor 4E (eIF4E) has emerged as a critical target. Its overexpression is implicated in numerous malignancies, promoting the translation of oncogenic proteins. Small molecule inhibitors targeting eIF4E offer a promising avenue for anti-cancer drug development. This guide provides a detailed comparison of two such inhibitors, eIF4E-IN-1 and 4EGI-1, based on available preclinical data.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and 4EGI-1 function by disrupting the formation of the eIF4F complex, a key component of the cap-dependent translation machinery. However, they achieve this through distinct, nuanced mechanisms.
4EGI-1 is an allosteric inhibitor that binds to a site on eIF4E distant from the eIF4G binding domain. This binding event induces a conformational change in eIF4E that prevents its interaction with eIF4G, thereby halting the initiation of cap-dependent translation. Interestingly, 4EGI-1 has a dual effect: while it disrupts the eIF4E-eIF4G interaction, it also stabilizes the binding of the unphosphorylated form of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E, further inhibiting translation.
This compound , identified as "compound Y" in patent WO2021003194A1, is described as a potent inhibitor of eIF4E. Beyond its primary mechanism of inhibiting the eIF4F complex, it is also reported to modulate immune checkpoint proteins such as PD-1, PD-L1, LAG3, and TIM3, suggesting a potential dual role in directly targeting cancer cell proliferation and enhancing anti-tumor immunity.
Signaling Pathway of eIF4E-Mediated Translation Initiation and Inhibition
Comparative Efficacy of eIF4E-IN-1 Across Diverse Cancer Subtypes: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the therapeutic potential of eIF4E-IN-1, a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), across various cancer subtypes. By disrupting the crucial interaction between eIF4E and eIF4G, this compound selectively impedes the translation of key oncogenic proteins, offering a promising avenue for targeted cancer therapy. This document summarizes key preclinical findings, presents comparative efficacy data, and details essential experimental protocols to facilitate further research and development in this area.
I. Comparative Efficacy of eIF4E Inhibition in Cancer Cell Lines
The following table summarizes the observed effects of inhibiting the eIF4E-eIF4G interaction, using compounds like 4EGI-1 (a compound with a similar mechanism to this compound), across a panel of cancer cell lines representing different subtypes. This data highlights the broad-spectrum anti-tumor activity of targeting eIF4E.
| Cancer Subtype | Cell Line(s) | Key Findings |
| Breast Cancer | ||
| Estrogen Receptor-Positive (ER+) | MCF7 | Inhibition of cell growth.[1][2] Overcomes tamoxifen resistance by downregulating ERα and FOXM1 translation.[3][4] |
| HER2-Positive | SKBR3 | Significant decrease in cell proliferation upon eIF4E knockdown.[1][2] |
| Triple-Negative (TNBC) | MDA-MB-231, MDA-MB-468 | Suppression of cell growth, migration, and colony formation.[1][2][5] Enhanced chemosensitivity to cisplatin, adriamycin, paclitaxel, and docetaxel.[5] |
| Leukemia | ||
| B-Cell Leukemia | JOK-1 | Induction of rapid, necrotic cell death.[6][7] |
| Acute Myeloid Leukemia (AML) | NOMO-1 | eIF4E inhibition reprograms alternative splicing, impacting factors mutated in AML.[8] Ribavirin, an eIF4E inhibitor, showed clinical efficacy in M4/M5 AML subtypes.[9] |
| Pre-B-Cell Leukemia | BCR-ABL transformed cells | Reduced eIF4E function impairs leukemogenesis and reduces fitness in vitro and in vivo.[10] |
| Glioblastoma (GBM) | U87-MG, G55T2 | Inhibition of cell proliferation and tumor growth.[4][11] Disruption of the eIF4F complex triggers apoptosis.[4] |
| Lung Cancer | A549 | Inhibition of eIF4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest.[12] |
| Ovarian Cancer | A2780, C200 | Knockdown of eIF4E suppresses cell proliferation, invasion, and enhances cisplatin cytotoxicity.[13] |
II. Key Signaling Pathways and Mechanism of Action
eIF4E is a critical downstream effector of major oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. These pathways converge on eIF4E to promote the translation of a specific subset of mRNAs that encode proteins essential for cell proliferation, survival, and angiogenesis, such as c-Myc, Cyclin D1, and VEGF.[14][15][16] this compound functions by allosterically inhibiting the interaction between eIF4E and the scaffolding protein eIF4G, which is a rate-limiting step in the assembly of the eIF4F translation initiation complex.[14][17] This disruption prevents the recruitment of the 40S ribosomal subunit to mRNA, thereby selectively inhibiting cap-dependent translation of oncogenic proteins.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
III. Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of eIF4E inhibitors.
A. Cell Proliferation/Viability Assay (MTT/CTG Assay)
This protocol is adapted from methodologies described in studies on eIF4E inhibition.[5]
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (or other eIF4E inhibitors)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CTG Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
B. Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard procedures for assessing apoptosis.
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
C. Western Blot Analysis
This protocol outlines the general steps for assessing changes in protein expression levels.[5]
Objective: To determine the effect of this compound on the expression of eIF4E downstream target proteins (e.g., c-Myc, Cyclin D1).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-eIF4E, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and then incubate with ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
Figure 2: General experimental workflow for evaluating this compound efficacy in vitro.
IV. Conclusion and Future Directions
The preclinical data strongly suggest that targeting the eIF4E-eIF4G interaction with inhibitors like this compound is a viable therapeutic strategy for a broad range of cancers, including those with limited treatment options such as triple-negative breast cancer and glioblastoma. The selective inhibition of cap-dependent translation of oncogenic proteins provides a clear mechanism of action with the potential for a favorable therapeutic window.
Future research should focus on:
-
Conducting head-to-head comparative studies of this compound with other eIF4E inhibitors across a wider panel of cancer cell lines.
-
Investigating the in vivo efficacy and safety profile of this compound in various cancer xenograft and patient-derived xenograft (PDX) models.
-
Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
-
Exploring combination therapies of this compound with standard-of-care treatments to overcome drug resistance.
This guide serves as a foundational resource for researchers dedicated to advancing the development of novel cancer therapeutics targeting the crucial eIF4E node. The provided data and protocols are intended to streamline experimental design and accelerate the translation of these promising findings from the laboratory to the clinic.
References
- 1. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Knockdown of eIF4E suppresses cell growth and migration, enhances chemosensitivity and correlates with increase in Bax/Bcl-2 ratio in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An eIF4E-interacting peptide induces cell death in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduced eIF4E function impairs B-cell leukemia without altering normal B-lymphocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The dark side of mRNA translation and the translation machinery in glioblastoma [frontiersin.org]
- 12. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ribometrix.com [ribometrix.com]
- 16. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Independent Verification of eIF4E Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the prominent eIF4E inhibitor, 4EGI-1, with other reported alternatives, supported by published experimental data. As the specific compound "eIF4E-IN-1" did not yield independent verification data in the public domain, this guide focuses on 4EGI-1, a well-characterized inhibitor of the eIF4E-eIF4G interaction, and compares it with other known eIF4E inhibitors, i4EG-BiP and a potent, structurally distinct compound referred to as "compound 4".
Executive Summary
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation and is a well-validated target in oncology. Inhibition of the interaction between eIF4E and the scaffolding protein eIF4G is a key therapeutic strategy. This guide summarizes the available biochemical and cellular data for three small molecule inhibitors: 4EGI-1, i4EG-BiP, and compound 4. While all three compounds demonstrate inhibition of the eIF4E-eIF4G interaction, they exhibit distinct potency profiles in biochemical and cellular assays. This guide aims to provide researchers with a consolidated resource to inform their selection and application of these chemical probes.
Data Presentation
Table 1: Biochemical Activity of eIF4E Inhibitors
| Compound | Assay Type | Target | Metric | Value (µM) | Citation |
| 4EGI-1 | Fluorescence Polarization | eIF4E/eIF4G Interaction | IC50 | 56 | [1] |
| Fluorescence Polarization | eIF4E/eIF4G Interaction | Kd | 25 | [2] | |
| i4EG-BiP | Fluorescence Polarization | eIF4E/eIF4G Interaction | IC50 | 68 ± 2 | [3] |
| Compound 4 | Isothermal Titration Calorimetry | eIF4E | Kd | 0.09 | [4] |
| Cell Lysate Co-IP | eIF4E/eIF4G Interaction | EC50 | ~1.5 | [4][5] |
Table 2: Cellular Activity of eIF4E Inhibitors
| Compound | Cell Line | Assay Type | Metric | Value (µM) | Citation |
| 4EGI-1 | A549 (Lung Cancer) | Cell Growth | IC50 | ~6 | [2] |
| Lung Cancer Cell Lines | Cell Growth (SRB) | IC50 | ~40 | [6] | |
| MCF7 (Breast Cancer) | Cell Viability | IC50 (24h) | 71 | [3] | |
| MCF7 (Breast Cancer) | Cell Viability | IC50 (48h) | 43 | [3] | |
| MCF7 (Breast Cancer) | Cell Viability | IC50 (72h) | 35 | [3] | |
| MM1S (Multiple Myeloma) | Cell Viability | IC50 (24h) | 23 | [3] | |
| MM1S (Multiple Myeloma) | Cell Viability | IC50 (48h) | 19 | [3] | |
| MM1S (Multiple Myeloma) | Cell Viability | IC50 (72h) | 16 | [3] | |
| i4EG-BiP | MCF7 (Breast Cancer) | Cell Viability | IC50 (24h) | 59 | [3] |
| MCF7 (Breast Cancer) | Cell Viability | IC50 (48h) | 27 | [3] | |
| MCF7 (Breast Cancer) | Cell Viability | IC50 (72h) | 18 | [3] | |
| MM1S (Multiple Myeloma) | Cell Viability | IC50 (24h) | 67 | [3] | |
| MM1S (Multiple Myeloma) | Cell Viability | IC50 (48h) | 62 | [3] | |
| MM1S (Multiple Myeloma) | Cell Viability | IC50 (72h) | 56 | [3] | |
| Compound 4 | H1299 (Lung Cancer) | Cellular Thermal Shift Assay | EC50 | 2 | [5] |
Experimental Protocols
Fluorescence Polarization (FP) Assay
This assay is a common method to measure the disruption of the eIF4E/eIF4G protein-protein interaction in a biochemical setting.
Principle: A fluorescently labeled peptide derived from eIF4G is incubated with recombinant eIF4E. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor competes with the peptide for binding to eIF4E, the displaced fluorescent peptide tumbles more rapidly, leading to a decrease in the polarization signal.
General Protocol:
-
Reagents:
-
Recombinant human eIF4E protein.
-
Fluorescein-labeled peptide derived from the eIF4G eIF4E-binding motif.
-
Assay buffer (e.g., HEPES-based buffer with salt and detergent).
-
Test compounds (e.g., 4EGI-1, i4EG-BiP) at various concentrations.
-
-
Procedure:
-
In a black, low-binding microplate, add the fluorescently labeled eIF4G peptide and recombinant eIF4E protein.
-
Add the test compound at a range of concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the decrease in polarization signal relative to controls (no inhibitor and no eIF4E).
-
The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent peptide, is determined by fitting the data to a dose-response curve.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is often used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of the cell number.
General Protocol:
-
Cell Culture and Treatment:
-
Seed adherent cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at approximately 510 nm using a microplate reader.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., a small molecule inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
General Protocol:
-
Cell Treatment:
-
Treat intact cells with the test compound at various concentrations or with a vehicle control.
-
-
Heating:
-
Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the target protein (e.g., eIF4E) in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. The EC50 for thermal stabilization can be determined by plotting the amount of soluble protein at a specific temperature against the compound concentration.[11][12][13][14][15]
-
Mandatory Visualization
Caption: The eIF4E signaling pathway and points of inhibition.
Caption: General experimental workflow for eIF4E inhibitor characterization.
Caption: Logical structure of the eIF4E inhibitor comparison guide.
References
- 1. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 3. A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating fragment-based screening with targeted protein degradation and genetic rescue to explore eIF4E function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Assessing the Synergistic Effects of eIF4E-IN-1 with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus for numerous signaling pathways frequently dysregulated in cancer, making it a compelling target for therapeutic intervention.[1][2] Inhibition of eIF4E can selectively block the translation of mRNAs encoding oncoproteins and survival factors, thereby impeding tumor growth and progression.[3][4] eIF4E-IN-1, a small molecule inhibitor, disrupts the interaction between eIF4E and eIF4G, a crucial step in the initiation of cap-dependent translation. This guide provides a comparative analysis of the synergistic effects of this compound and its analogs (e.g., 4EGI-1) with various targeted therapies, supported by experimental data and detailed protocols.
Synergistic Combinations with Targeted Therapies
The therapeutic potential of eIF4E inhibitors is significantly enhanced when used in combination with other targeted agents. This approach can overcome resistance mechanisms and achieve superior anti-tumor efficacy. Here, we compare the synergistic effects of eIF4E inhibition with therapies targeting key oncogenic pathways.
This compound and Sorafenib in Hepatocellular Carcinoma (HCC)
Sorafenib, a multi-kinase inhibitor, is a standard therapy for advanced HCC. However, its efficacy is often limited by resistance. The combination of an eIF4E-eIF4G interaction inhibitor with sorafenib has been shown to synergistically inhibit the viability and colony formation of HCC cells.[5][6][7] This combination leads to enhanced apoptosis compared to sorafenib alone.[5][6][7]
Quantitative Data Summary: eIF4E Inhibition + Sorafenib in HCC
| Cell Line | Assay | Treatment | Observation | Reference |
| HepG2, Huh7 | MTT Assay | 4EGI-1 (25 µM) + Sorafenib (8 µM) | Significantly decreased cell viability compared to single agents. | [5] |
| HepG2, Huh7 | Colony Formation | 4EGI-1 (25 µM) + Sorafenib (8 µM) | Significantly decreased colony formation ability compared to single agents. | [5] |
| HepG2, Huh7 | Western Blot | 4EGI-1 + Sorafenib | Downregulation of eIF4E, eIF4G, and phospho-4E-BP1. Inhibition of PI3K-AKT-mTOR signaling. | [5] |
| HepG2, Huh7 | Flow Cytometry | 4EGI-1 + Sorafenib | Increased early apoptosis compared to sorafenib alone. | [6][7] |
This compound and AKT Inhibitors in Breast Cancer
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its activation can be a resistance mechanism to cancer therapies. The AKT inhibitor MK2206 has been shown to act synergistically with the eIF4E inhibitor 4EGI-1 in breast cancer cells.[8][9][10] Inhibition of eIF4E can lead to a feedback activation of AKT, which can be abrogated by the co-administration of an AKT inhibitor, resulting in enhanced anti-tumor activity.[8][9]
Quantitative Data Summary: eIF4E Inhibition + AKT Inhibitor in Breast Cancer
| Cell Line | Assay | Treatment | Observation | Reference |
| MCF7, ZR-75-1 | Cell Proliferation | 4EGI-1 + MK2206 | Synergistic inhibition of breast cancer cell proliferation. | [8] |
| Xenograft Model | In vivo tumor growth | 4EGI-1 + MK2206 | Significantly stronger inhibition of tumor growth compared to single agents. | [8] |
| MCF7, ZR-75-1 | Western Blot | 4EGI-1 | Inhibition of mTORC1 signaling and feedback activation of Akt. | [8] |
| MCF7, ZR-75-1 | Western Blot | 4EGI-1 + MK2206 | Abrogation of 4EGI-1-induced Akt activation. | [8] |
This compound and mTOR Inhibitors in Leukemia
The mTOR pathway is a key regulator of eIF4E activity through the phosphorylation of 4E-BP1.[11] While mTOR inhibitors like rapamycin can suppress eIF4E activity, they can also induce feedback activation of survival pathways.[12] Combining MNK inhibitors (which phosphorylate eIF4E) with mTOR inhibitors (rapalogs) has shown synergistic anti-leukemic effects by dually targeting eIF4E activity.[13] This combination leads to a greater inhibition of colony formation in AML cell lines.[13]
Quantitative Data Summary: eIF4E Pathway Inhibition + mTOR Inhibitor in Leukemia
| Cell Line | Assay | Treatment | Observation | Reference |
| AML cell lines | Colony Formation | Cercosporamide (MNK inhibitor) + Rapamycin | Greater inhibition of colony formation compared to single agents. | [13] |
| Leukemia cells | Cell Growth | MNK inhibitor + Rapamycin | Superior anti-leukemic effects compared to single agents. | [13] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in DOT language.
Caption: eIF4E Signaling Pathway and Points of Therapeutic Intervention.
Caption: General Experimental Workflow for Assessing Drug Synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[14]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the targeted therapy, and their combination for the desired time period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.[16]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with the drugs as described for the MTT assay.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[17]
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blotting
This technique is used to detect specific proteins in a sample.[4][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells in lysis buffer and determine the protein concentration.[19]
-
Denature protein lysates by boiling in sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody overnight at 4°C.[19][20]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]
Materials:
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
FACS tubes
Procedure:
-
Harvest treated cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.[23]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[23]
-
Incubate for 15 minutes at room temperature in the dark.[23]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[21] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[21]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. kumc.edu [kumc.edu]
- 4. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 5. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synergistic inhibition of breast cancer proliferation by combined treatment with 4EGI-1 and MK2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synergistic inhibition of breast cancer proliferation by combined treatment with 4EGI-1 and MK2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Activation of Akt and eIF4E survival pathways by rapamycin-mediated mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 17. Clonogenic Assay [bio-protocol.org]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Proper Disposal of eIF4E-IN-1: A Guide for Laboratory Professionals
For immediate reference, eIF4E-IN-1 and its containers must be disposed of as hazardous chemical waste through an approved waste disposal facility. Do not dispose of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a chemical compound utilized in scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All handling and disposal procedures must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).
Quantitative Hazard and Physical Data
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₈ClF₃N₆O₄S | [1] |
| Molecular Weight | 697.13 g/mol | [1] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area. | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the procedure for accumulating and preparing this waste for collection.
Waste Identification and Segregation
-
Labeling: All waste containing this compound must be clearly labeled as "Hazardous Waste". The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Aquatic Hazard"), and the accumulation start date.
-
Segregation: Store this compound waste separately from other chemical waste streams to avoid accidental mixing. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
Waste Accumulation
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a compatible, sealed waste container.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats, should be collected in a designated, sealed bag or container labeled as hazardous waste.
-
Contaminated labware (e.g., pipette tips, tubes) should be collected in a puncture-resistant container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and chemically resistant container.
-
Do not mix with other solvent waste unless compatibility has been confirmed.
-
Keep the waste container securely closed when not in use.
-
Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from drains and sources of ignition.
-
Ensure the storage area is well-ventilated.
Disposal of Empty Containers
-
Empty this compound containers are also considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the container can be managed for disposal or recycling according to your institution's policies, which may include defacing the label and disposing of it in the regular trash.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with an accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste handover.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet before handling or disposing of any chemical.
References
Personal protective equipment for handling eIF4E-IN-1
This guide provides crucial safety protocols and logistical information for the handling and disposal of eIF4E-IN-1, a potent small molecule inhibitor of the eIF4E/eIF4G protein-protein interaction. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with specific hazards that require careful management. The primary hazards identified from its Safety Data Sheet (SDS) are summarized below.[1]
| Hazard Classification | GHS Code | Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Synonyms: Not available Formula: C₃₃H₂₈ClF₃N₆O₄S[1] Molecular Weight: 697.13[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to preventing exposure. Minimum PPE requirements include a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] The table below outlines specific PPE recommendations for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face | Safety glasses with side shields (minimum). Chemical splash goggles. Face shield. | Protects against splashes and aerosols. Goggles are required when there is a splash hazard. A face shield should be worn over safety glasses or goggles when pouring large volumes or preparing concentrated solutions.[2][3] |
| Hand | Chemical-resistant disposable gloves (e.g., Nitrile). | Protects skin from direct contact. Inspect gloves for tears or holes before use. For prolonged contact or handling concentrated solutions, consider double-gloving. Change gloves immediately if contaminated and wash hands thoroughly.[2] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | Not typically required if handled in a certified chemical fume hood. | Use a NIOSH-approved respirator if weighing or handling the powder outside of a fume hood or if aerosol generation is likely. Work should be conducted in an area with appropriate exhaust ventilation.[1][3] |
Operational and Disposal Plan
A systematic approach to handling, from receipt to disposal, minimizes risk.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for damage or leaks. Verify the label matches the order.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight.[1]
-
Preparation (Weighing and Solubilizing):
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When using the compound, wear the appropriate PPE as specified in the table above.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
-
Waste Disposal:
-
Dispose of unused compound, contaminated materials (e.g., pipette tips, tubes, gloves), and solutions as hazardous chemical waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain, as the compound is very toxic to aquatic life.[1]
-
Collect spillage to prevent environmental release.[1]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
